Keap1-Nrf2-IN-5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H30N4O6S |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(5S,8R)-8-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-N,N-dimethyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carboxamide |
InChI |
InChI=1S/C23H30N4O6S/c1-14(28)27-10-6-9-19(27)21(30)24-17-11-33-23(32)16-8-5-4-7-15(16)12-34-13-18(25-20(17)29)22(31)26(2)3/h4-5,7-8,17-19H,6,9-13H2,1-3H3,(H,24,30)(H,25,29)/t17-,18-,19+/m1/s1 |
InChI Key |
URYMNBQTISFUDY-QRVBRYPASA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H]2COC(=O)C3=CC=CC=C3CSC[C@@H](NC2=O)C(=O)N(C)C |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC2COC(=O)C3=CC=CC=C3CSCC(NC2=O)C(=O)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Characterization of a Potent Keap1-Nrf2 Protein-Protein Interaction Inhibitor: A Technical Guide
Note: Initial searches for a specific molecule designated "Keap1-Nrf2-IN-5" did not yield a publicly documented compound. Therefore, this guide will focus on a representative and well-characterized potent, non-covalent Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, identified as "compound 2" in the 2014 Journal of Medicinal Chemistry publication by Jiang et al. This compound serves as an excellent case study for the discovery and characterization of direct Keap1-Nrf2 inhibitors.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under basal conditions, Keap1, a substrate adaptor for the Cul3-Rbx1 E3 ubiquitin ligase complex, binds to Nrf2 in the cytoplasm, leading to its continuous ubiquitination and subsequent proteasomal degradation.[2][3] This process maintains low intracellular levels of Nrf2.
In response to oxidative stress, reactive cysteine residues within Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[2] This prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1), thereby initiating a coordinated antioxidant and detoxification response.[4][5]
Directly inhibiting the Keap1-Nrf2 PPI with small molecules presents a promising therapeutic strategy for diseases associated with oxidative stress, as it mimics the natural activation of this protective pathway without relying on electrophilic compounds that can have off-target effects.[1][6]
Quantitative Data for Compound 2
Compound 2 is a potent, non-covalent inhibitor of the Keap1-Nrf2 PPI. Its discovery and characterization have provided significant insights into the development of direct Nrf2 activators. The key quantitative data for compound 2 are summarized in the table below.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 3.59 nM | Not specified, likely SPR or ITC | [7] |
| Inhibitory Potency (EC50) | 28.6 nM | Fluorescence Polarization (FP) Assay | [7] |
| Cellular Activity | Dose-dependent activation | ARE-Luciferase Reporter Assay | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization of compound 2 and similar Keap1-Nrf2 PPI inhibitors.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay is used to quantify the inhibitory potency of a compound on the Keap1-Nrf2 PPI in a biochemical setting.
-
Principle: The assay measures the change in polarization of a fluorescently labeled Nrf2-derived peptide upon binding to the Keap1 Kelch domain. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low polarization. When bound to the much larger Keap1 protein, the tumbling rate slows, leading to an increase in polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.
-
Materials:
-
Recombinant human Keap1 Kelch domain protein.
-
FITC-labeled 9-mer Nrf2 peptide (FITC-LDEETGEFL-NH2).
-
Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 3.4 mM EDTA, 0.005% Tween-20.
-
384-well, non-binding, black microplates.
-
Test compound (e.g., compound 2) serially diluted in DMSO.
-
-
Procedure:
-
Prepare the assay solution in each well of the 384-well plate with a final volume of 40 µL.
-
Add 10 µL of 4 nM FITC-9mer Nrf2 peptide and 10 µL of 12 nM Keap1 Kelch domain protein.
-
Add 10 µL of the test inhibitor at varying concentrations.
-
Add 10 µL of HEPES buffer.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization on a suitable plate reader using excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
-
Data Analysis: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ARE-Luciferase Reporter Assay for Nrf2 Activation
This cell-based assay measures the ability of a compound to activate the Nrf2 signaling pathway and induce the transcription of ARE-dependent genes.
-
Principle: A reporter cell line is engineered to contain a luciferase gene under the control of an ARE promoter. Activation of Nrf2 by an inhibitor leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of a substrate.
-
Materials:
-
HepG2 cells stably transfected with an ARE-luciferase reporter construct (HepG2-ARE-C8).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
96-well, white, clear-bottom cell culture plates.
-
Test compound (e.g., compound 2) dissolved in DMSO.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
-
Procedure:
-
Seed HepG2-ARE-C8 cells into a 96-well plate at a suitable density (e.g., 1.2 x 104 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer and transfer the lysate to a white 96-well plate.
-
Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
-
Data Analysis: The results are typically expressed as fold induction of luciferase activity compared to the vehicle-treated control cells.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
This assay is used to measure the change in mRNA levels of Nrf2 target genes (e.g., NQO1, HO-1) in response to treatment with an inhibitor.
-
Principle: Total RNA is extracted from cells, reverse-transcribed into complementary DNA (cDNA), and then the cDNA is used as a template for PCR with gene-specific primers. The amplification of the target genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Materials:
-
Cells (e.g., HCT116 or HepG2).
-
Test compound (e.g., compound 2).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green PCR Master Mix.
-
Primers for target genes (NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Procedure:
-
Treat cells with the test compound for a specified period (e.g., 12 or 24 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and SYBR Green Master Mix. The PCR conditions are typically an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: The relative mRNA expression levels are calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. The results are presented as fold change relative to the vehicle-treated control.
Visualizations
Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Experimental Workflow
Caption: Experimental workflow for the discovery and characterization of a Keap1-Nrf2 inhibitor.
Logical Relationship (Mechanism of Action)
Caption: Mechanism of action of Compound 2 as a direct inhibitor of the Keap1-Nrf2 interaction.
References
- 1. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of direct inhibitors of Keap1-Nrf2 protein-protein interaction as potential therapeutic and preventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Keap1-Nrf2 Inhibitor: Keap1-Nrf2-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and the biological context of the Keap1-Nrf2 inhibitor, Keap1-Nrf2-IN-5. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of modulating the Keap1-Nrf2 signaling pathway.
Chemical Structure and Properties
This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (5S,8R)-8-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-N,N-dimethyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carboxamide | PubChem[1] |
| Molecular Formula | C23H30N4O6S | PubChem[1] |
| Molecular Weight | 490.6 g/mol | PubChem[1] |
| Canonical SMILES | CC(=O)N1CCCC[C@H]1C(=O)N[C@@H]2COC(=O)C3=CC=CC=C3CSC--INVALID-LINK--C(=O)N(C)C | PubChem[1] |
| ChEMBL ID | CHEMBL4757224 | PubChem[1] |
| CAS Number | 2696272-70-3 | PubChem[1] |
The Keap1-Nrf2 Signaling Pathway and Mechanism of Inhibition
The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for the Cul3-based E3 ubiquitin ligase, binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation. This process keeps the intracellular levels of Nrf2 low.
In the presence of oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents the degradation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1)) and proteins involved in glutathione synthesis and regeneration.
This compound is designed to act as a competitive inhibitor, directly binding to the Kelch domain of Keap1 where Nrf2 would normally bind. By occupying this binding pocket, the inhibitor prevents the formation of the Keap1-Nrf2 complex, thereby stabilizing Nrf2 and leading to the activation of the ARE-dependent gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize Keap1-Nrf2 protein-protein interaction (PPI) inhibitors like this compound.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Binding
This in vitro assay is used to quantify the binding affinity of an inhibitor to the Keap1-Nrf2 interaction.
Principle: A fluorescently labeled Nrf2 peptide is used as a probe. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger Keap1 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor that competes with the fluorescent peptide for binding to Keap1 will cause a decrease in polarization.
Materials:
-
Recombinant human Keap1 protein (Kelch domain)
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-conjugated)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4)
-
384-well, non-binding, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well of the microplate, add the fluorescently labeled Nrf2 peptide to a final concentration of 1-10 nM.
-
Add the serially diluted inhibitor to the wells.
-
Initiate the binding reaction by adding the Keap1 protein to a final concentration determined by prior titration (typically in the low nanomolar range).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using the microplate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay measures the ability of an inhibitor to activate the Nrf2 pathway in a cellular context.
Principle: A cell line (e.g., HepG2) is stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the ARE. When Nrf2 is activated by an inhibitor, it translocates to the nucleus, binds to the ARE, and drives the expression of luciferase. The amount of light produced upon the addition of luciferin is proportional to the level of Nrf2 activation.
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE)
-
Cell culture medium and supplements
-
96-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 16-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The EC50 value is determined by plotting the fold induction of luciferase activity against the logarithm of the inhibitor concentration.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
This assay confirms the activation of the Nrf2 pathway by measuring the mRNA levels of its downstream target genes.
Principle: Cells are treated with the inhibitor, and the total RNA is extracted. The RNA is then reverse-transcribed into cDNA, which is used as a template for qRT-PCR with primers specific for Nrf2 target genes (e.g., NQO1, HMOX1). The increase in mRNA levels is quantified relative to a housekeeping gene.
Materials:
-
Cell line of interest (e.g., A549, HaCaT)
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qRT-PCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 6-24 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using the cDNA, specific primers, and a qRT-PCR master mix.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to untreated controls.
Conclusion
This compound is a promising small molecule tool compound for the study of the Keap1-Nrf2 signaling pathway. Its ability to disrupt this protein-protein interaction holds therapeutic potential for a variety of diseases characterized by oxidative stress. The experimental protocols detailed in this guide provide a robust framework for the evaluation of this and other similar inhibitors. Further studies are required to fully elucidate the in vivo efficacy and safety profile of this compound.
References
An In-depth Technical Guide to the Keap1-Nrf2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3] This pathway plays a pivotal role in maintaining cellular homeostasis by orchestrating the expression of a vast array of cytoprotective genes.[4] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3][4] However, upon exposure to cellular stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[2][4]
Dysregulation of the Keap1-Nrf2 pathway has been implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][5] Consequently, this pathway has emerged as a promising target for therapeutic intervention. This guide provides a comprehensive technical overview of the core components and mechanisms of the Keap1-Nrf2 signaling pathway, presents key quantitative data, details essential experimental protocols for its investigation, and offers visualizations to facilitate a deeper understanding of this vital cellular process.
Core Components of the Keap1-Nrf2 Pathway
The functionality of this signaling cascade relies on the intricate interplay between its primary components:
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): A basic leucine zipper (bZIP) transcription factor that acts as the master regulator of the antioxidant response.[2] It possesses several functional domains, most notably the Neh2 domain, which contains motifs for Keap1 binding.
-
Keap1 (Kelch-like ECH-associated protein 1): A substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex.[1][2] Keap1 acts as a sensor for oxidative and electrophilic stress through its reactive cysteine residues. It contains a BTB domain, which is crucial for dimerization and interaction with Cul3, and a Kelch domain, which binds to Nrf2.
-
ARE (Antioxidant Response Element): A specific DNA sequence (5'-TGACNNNGC-3') located in the promoter region of Nrf2 target genes.[2][6] The binding of the Nrf2-sMaf heterodimer to the ARE initiates the transcription of these genes.
Mechanism of Action
The Keap1-Nrf2 pathway operates through a sophisticated mechanism that ensures a rapid and robust response to cellular stress.
Basal Conditions: Nrf2 Degradation
Under homeostatic conditions, Keap1 homodimers bind to the DLG and ETGE motifs within the Neh2 domain of Nrf2.[7] This interaction facilitates the polyubiquitination of Nrf2 by the Cul3-Rbx1 E3 ligase complex, targeting it for continuous degradation by the 26S proteasome.[3] This process maintains low intracellular levels of Nrf2, with a half-life of approximately 13-21 minutes.[5]
Stress Conditions: Nrf2 Activation
Upon exposure to oxidative or electrophilic stressors, specific reactive cysteine residues within Keap1 (such as C151, C273, and C288) are modified.[5] This modification induces a conformational change in Keap1, disrupting its ability to mediate Nrf2 ubiquitination.[8] As a result, newly synthesized Nrf2 bypasses degradation, accumulates in the cytoplasm, and translocates to the nucleus.[1]
In the nucleus, Nrf2 forms a heterodimer with a small Maf protein. This complex then binds to the ARE sequences in the promoter regions of a wide array of target genes, leading to their transcriptional activation.[2] These target genes encode for a variety of cytoprotective proteins, including antioxidant enzymes, detoxification enzymes, and proteins involved in glutathione metabolism.
Downstream Nrf2 Target Genes
Nrf2 regulates the expression of over 200 genes involved in cellular protection.[9] Key target genes include:
-
Antioxidant Enzymes:
-
Glutathione Metabolism:
-
Detoxification Enzymes:
-
Various UDP-glucuronosyltransferases (UGTs)
-
Aldo-keto reductases (AKRs)
-
-
Drug Transporters:
-
ATP-binding cassette (ABC) transporters
-
Quantitative Data Summary
The following tables summarize key quantitative parameters of the Keap1-Nrf2 signaling pathway.
Table 1: Protein Properties and Interactions
| Parameter | Value | Cell Type/Condition | Source |
| Keap1-Nrf2 (ETGE motif) Binding Affinity (Kd) | ~5 nM | In vitro | [7] |
| Keap1-Nrf2 (DLG motif) Binding Affinity (Kd) | ~1 µM | In vitro | [7] |
| Nrf2 Half-life (Basal) | 13-21 minutes | Various | [5] |
| Nrf2 Half-life (Under Stress) | 100-200 minutes | High oxidative stress | [5] |
| Keap1 Half-life (Basal) | 12.7 hours | RAW 264.7 cells | [7] |
Table 2: Cellular Protein Concentrations
| Protein | Concentration (molecules/cell) | Concentration (nM) | Cell Type | Source |
| Nrf2 (Basal) | 49,000 | 149 (Cytoplasm), 278 (Nucleus) | RAW 264.7 cells | [4] |
| Nrf2 (Induced) | 343,000 (DEM treatment) | 619 (Cytoplasm), 2,733 (Nucleus) | RAW 264.7 cells | [4] |
| Keap1 | 174,000 | 1,060 (Cytoplasm) | RAW 264.7 cells | [4] |
| Cul3 | 170,000 | 941 (Cytoplasm) | RAW 264.7 cells | [4] |
Experimental Protocols
Detailed methodologies for key experiments used to study the Keap1-Nrf2 pathway are provided below.
Chromatin Immunoprecipitation (ChIP) for Nrf2 Binding
This protocol allows for the identification of genomic regions where Nrf2 binds.
1. Cell Cross-linking and Lysis:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine for 5 minutes.
-
Harvest and lyse the cells to isolate nuclei.
2. Chromatin Shearing:
-
Sonciate the nuclear lysate to shear chromatin into fragments of 200-1000 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-Nrf2 antibody or a negative control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
6. Analysis:
-
Analyze the purified DNA by qPCR using primers for known or putative ARE-containing regions, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[11][12][13]
Luciferase Reporter Assay for Nrf2 Activity
This assay quantifies the transcriptional activity of Nrf2.[14]
1. Plasmid Construction and Transfection:
-
Clone a luciferase reporter construct containing multiple copies of the ARE sequence upstream of a minimal promoter.
-
Co-transfect the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) into cells.
2. Cell Treatment:
-
Treat the transfected cells with compounds of interest (potential Nrf2 activators or inhibitors) for a specified duration (e.g., 16-24 hours).[15]
3. Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Compare the normalized luciferase activity in treated cells to that in vehicle-treated control cells to determine the effect of the compound on Nrf2 transcriptional activity.
Immunofluorescence for Nrf2 Nuclear Translocation
This method visualizes the subcellular localization of Nrf2.[16][17][18]
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with stimuli to induce Nrf2 nuclear translocation.
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Blocking and Antibody Incubation:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.[16]
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
4. Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
5. Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of Nrf2 nuclear translocation.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This technique measures the mRNA levels of Nrf2 target genes.[19][20]
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
2. qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the Nrf2 target genes of interest (e.g., HMOX1, NQO1, GCLC).
-
Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
3. Thermal Cycling and Data Acquisition:
-
Perform the qPCR on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19][20]
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the control samples.[20]
Visualizations
Diagram 1: The Keap1-Nrf2 Signaling Pathway
Caption: Overview of the Keap1-Nrf2 signaling cascade.
Diagram 2: Experimental Workflow for ChIP-seq
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Diagram 3: Logical Relationship of Nrf2 Activation
Caption: Logical flow of events leading to Nrf2 activation.
References
- 1. Transcriptional Regulation by Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NFE2L2 - Wikipedia [en.wikipedia.org]
- 4. Absolute Amounts and Status of the Nrf2-Keap1-Cul3 Complex within Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Interaction Energetics and Druggability of the Protein-Protein Interaction between Kelch-like ECH-associated Protein 1 (KEAP1) and Nuclear Factor, Erythroid 2 Like 2 (Nrf2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the Nrf2–Keap1 Antioxidant Response by the Ubiquitin Proteasome System: An Insight into Cullin-Ring Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of a Stable, Non-Canonically Regulated Nrf2 Form in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatin Immunoprecipitation (ChIP) Assay [bio-protocol.org]
- 12. 4.16. Chromatin Immunoprecipitation (ChIP) Assay [bio-protocol.org]
- 13. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to the Therapeutic Potential of Keap1-Nrf2 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Its role in a multitude of disease pathologies has made it a significant target for therapeutic intervention.[1][2] This guide provides a detailed overview of the Keap1-Nrf2 pathway, the therapeutic rationale for its inhibition, quantitative data on current inhibitors, and detailed experimental protocols for assessing pathway modulation.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is the primary regulator of cytoprotective responses to endogenous and exogenous stressors like reactive oxygen species (ROS).[3] The central components of this pathway are Nrf2, a transcription factor, and Keap1, a repressor protein that targets Nrf2 for degradation.[3][4]
Under Basal Conditions: Under normal, unstressed conditions, a homodimer of Keap1 binds to Nrf2 in the cytoplasm.[5] Keap1 functions as a substrate adaptor for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for polyubiquitination and subsequent degradation by the 26S proteasome.[5][6] This process keeps Nrf2 levels low, preventing the constitutive activation of its target genes.[3] The interaction is mediated by two binding motifs in the Neh2 domain of Nrf2, a high-affinity 'ETGE' motif and a low-affinity 'DLG' motif, both of which bind to the Kelch domain of the Keap1 dimer.[4][5]
Under Stress/Induced Conditions: In the presence of oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified.[3][7] This modification induces a conformational change in the Keap1 protein, disrupting its ability to ubiquitinate Nrf2.[7] As a result, newly synthesized Nrf2 is stabilized, escapes degradation, and translocates to the nucleus.[6] In the nucleus, Nrf2 forms a heterodimer with small Maf (sMAF) proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[3][8] This binding initiates the transcription of a wide array of over 300 cytoprotective genes, including those involved in antioxidant synthesis (e.g., GCLC), detoxification (e.g., NQO1, GSTs), and anti-inflammatory responses (e.g., HMOX1).[8]
Therapeutic Potential and Classes of Inhibitors
Dysregulation of the Keap1-Nrf2 pathway is implicated in numerous diseases, including neurodegenerative disorders, cancer, and chronic inflammatory conditions.[2] Consequently, pharmacological activation of Nrf2 is a promising therapeutic strategy.[9] Nrf2 activators can be broadly classified into two main categories:
-
Electrophilic "Indirect" Activators: These are the most common type of Nrf2 activators. They are electrophilic molecules that covalently modify the highly reactive cysteine residues on Keap1.[9][10] This modification mimics the effect of oxidative stress, leading to the release and activation of Nrf2.[10]
-
Protein-Protein Interaction (PPI) Inhibitors: A newer class of drugs, these non-covalent inhibitors directly block the binding site on the Keap1 Kelch domain where Nrf2 docks.[9][10] By preventing the Keap1-Nrf2 interaction, they inhibit Nrf2 degradation.[10] This approach is considered more selective and may avoid the "off-target" effects associated with reactive electrophilic compounds.[9][11]
The therapeutic activation of Nrf2 is a double-edged sword; while it is protective in normal cells, constitutive Nrf2 activation can provide a survival advantage to cancer cells, enhancing chemoresistance.[3][12] This makes Nrf2 inhibition a desirable strategy in certain oncology settings.[9]
Quantitative Data on Keap1-Nrf2 Inhibitors
The development of Keap1-Nrf2 pathway modulators has led to several compounds advancing into preclinical and clinical studies. The following table summarizes quantitative data for representative inhibitors, primarily focusing on direct PPI inhibitors.
| Compound Name/Class | Type | Assay Method | IC50 / KD | Target Genes Induced | Reference |
| Compound 33 (Benzoxathiazepine derivative) | PPI Inhibitor | Not Specified | 15 nM (IC50) | NQO1 | [13] |
| Compound 13 (Diacetic derivative) | PPI Inhibitor | Not Specified | 63 nM (IC50) | Not Specified | [13] |
| Compound 2 (THIQ derivative) | PPI Inhibitor | Fluorescence Polarization | 1 µM (KD) | Not Specified | [13] |
| Iridium (III) Complex 1 | PPI Inhibitor | Fluorescence Polarization | 1.15 µM (IC50) | Nrf2, HO-1, NQO1 | [14] |
| Peptide p12 (8-mer) | PPI Inhibitor | Fluorescence Polarization | 21.7 µM (IC50) | Not Specified | [5] |
| ML334 (Control) | PPI Inhibitor | Fluorescence Polarization | 1.58 µM (IC50) | Not Specified | [14] |
Note: IC50 (half-maximal inhibitory concentration) and KD (dissociation constant) values are measures of potency. Lower values indicate higher potency. Data is compiled from various assays and conditions, affecting direct comparability.
Key Experimental Protocols
Evaluating the efficacy of Keap1-Nrf2 inhibitors requires a suite of biochemical and cell-based assays. Below are detailed methodologies for two fundamental experiments.
This cell-based assay is a cornerstone for quantifying Nrf2 transcriptional activity. It utilizes a reporter gene (e.g., firefly luciferase) under the control of multiple ARE sequences.[15][16] Activation of Nrf2 leads to luciferase expression, which can be measured as a luminescent signal.[17]
Objective: To measure the ability of a test compound to induce Nrf2-mediated gene transcription.
Materials:
-
AREc32 cells (or other suitable cell line stably transfected with an ARE-luciferase reporter construct).[15]
-
Cell culture medium (e.g., DMEM), 10% FBS, 1% Penicillin-Streptomycin.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., tert-butylhydroquinone, tBHQ).[15]
-
96-well cell culture plates (white, opaque for luminescence).
-
Phosphate-Buffered Saline (PBS).
-
Luciferase lysis buffer (e.g., Promega Reporter Lysis Buffer).
-
Luciferase substrate (e.g., D-Luciferin).[18]
-
Luminometer plate reader.
Protocol:
-
Cell Seeding: Seed ARE-reporter cells into a white, 96-well plate at a density of 1.0 - 1.5 x 10⁴ cells per well in 100 µL of complete medium.[15] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of test compounds and the positive control (e.g., 25 µM tBHQ) in culture medium.[15] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for another 24 hours at 37°C, 5% CO₂.[15]
-
Cell Lysis: Discard the medium and wash the cells once with 100 µL of PBS per well.[15] Add 20-40 µL of luciferase lysis buffer to each well.[15][18] To ensure complete lysis, a freeze-thaw cycle can be performed.[15]
-
Luminescence Measurement: Transfer 10-20 µL of the cell lysate to a new white, opaque 96-well assay plate.[15][18] Program a luminometer to inject ~100 µL of luciferase substrate into each well and immediately measure the luminescence.[15]
-
Data Analysis: The activity is typically expressed as "fold induction" by normalizing the relative light units (RLU) of treated wells to the RLU of the vehicle control wells.
This biochemical assay directly measures the ability of a compound to disrupt the interaction between Keap1 and Nrf2. Fluorescence Polarization (FP) is a common, high-throughput method for this purpose.[4][19]
Objective: To identify and quantify the potency of compounds that directly inhibit the Keap1-Nrf2 protein-protein interaction.
Principle: The assay uses a fluorescently-labeled peptide derived from the Nrf2 'ETGE' motif (the probe) and the purified Keap1 Kelch domain protein.[4] When the small, fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, its tumbling slows dramatically, leading to high polarization.[4] An inhibitor will compete with the peptide for binding to Keap1, displacing it and causing a decrease in polarization.[19]
Materials:
-
Purified, recombinant Keap1 Kelch domain protein.
-
Fluorescently-labeled Nrf2 peptide probe (e.g., FITC-9mer Nrf2 peptide).[4]
-
Assay buffer (specific composition depends on protein stability, e.g., Tris-based buffer with salt and stabilizers).
-
Test compounds and a known PPI inhibitor as a positive control.
-
384-well, low-volume, black assay plates.
-
A plate reader capable of measuring fluorescence polarization.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of Keap1 protein and the fluorescent Nrf2 probe in assay buffer at optimized concentrations (determined during assay development).
-
Assay Setup: To the wells of a 384-well plate, add:
-
A small volume (e.g., 5 µL) of test compound or control.
-
A volume (e.g., 10 µL) of the Keap1 protein solution.
-
Include controls:
-
Low Polarization Control: Probe + buffer (no protein).
-
High Polarization Control: Probe + Keap1 protein + vehicle (no inhibitor).
-
-
-
Incubation: Mix the plate gently and incubate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.[19]
-
Probe Addition: Add a volume (e.g., 5 µL) of the fluorescent Nrf2 peptide probe to all wells.
-
Final Incubation: Mix and incubate for another period (e.g., 30 minutes), protected from light.
-
Measurement: Read the plate on a fluorescence polarization reader using appropriate excitation and emission filters for the chosen fluorophore (e.g., FITC).
-
Data Analysis: Convert raw polarization values into percent inhibition relative to the high and low controls. Plot percent inhibition against compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The Keap1-Nrf2 pathway remains a compelling target for therapeutic development across a range of diseases characterized by oxidative stress and inflammation. While early electrophilic activators demonstrated clinical potential, the field is increasingly focused on developing more selective, non-covalent PPI inhibitors to minimize off-target toxicities.[11] The assays and data presented in this guide provide a foundational framework for professionals engaged in the discovery and development of next-generation Keap1-Nrf2 modulators. Future research will likely focus on tissue-specific delivery, refining the selectivity of inhibitors, and exploring combination therapies, particularly in the context of oncology.
References
- 1. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Keap1-Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 13. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nrf2/ARE activation assay [bio-protocol.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 19. bpsbioscience.com [bpsbioscience.com]
Technical Whitepaper: Targeting the Keap1-Nrf2 Protein-Protein Interaction
Audience: Researchers, scientists, and drug development professionals.
Core Topic: A technical guide on the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI), with a focus on binding affinity, experimental protocols, and signaling pathways.
Disclaimer: As of November 2025, a public record for a compound specifically named "Keap1-Nrf2-IN-5" with associated binding affinity data is not available in peer-reviewed literature or public databases. This guide provides a comprehensive overview of the Keap1-Nrf2 target class using data from well-characterized small molecule inhibitors.
Executive Summary
The Kelch-like ECH-associated protein 1 (Keap1) serves as a master regulator of cellular response to oxidative and electrophilic stress by controlling the stability of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] The disruption of the Keap1-Nrf2 protein-protein interaction (PPI) is a validated therapeutic strategy to stabilize Nrf2, enabling its translocation to the nucleus and the subsequent transcription of a suite of antioxidant and cytoprotective genes.[2][3] This whitepaper provides a technical overview of the binding affinities of known inhibitors, detailed experimental protocols for their characterization, and a visual representation of the core signaling pathway.
The Keap1-Nrf2 Signaling Pathway
Under homeostatic conditions, a Keap1 homodimer binds to Nrf2 via two key motifs in Nrf2's Neh2 domain: a high-affinity ETGE motif and a low-affinity DLG motif.[4] This interaction allows the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex to polyubiquitinate Nrf2, marking it for rapid degradation by the proteasome.[1][2] Small molecule inhibitors or cellular stress can disrupt this interaction, leading to Nrf2 stabilization, nuclear accumulation, and activation of the Antioxidant Response Element (ARE), driving the expression of protective genes like NQO1 and HO-1.
Quantitative Data: Binding Affinities of Keap1-Nrf2 Inhibitors
The potency of small molecule inhibitors is typically quantified by their binding affinity (e.g., Kd, Ki) or functional inhibition (e.g., IC50, EC50). The following table summarizes data for several classes of well-documented, non-covalent Keap1-Nrf2 PPI inhibitors.
| Compound/Series | Binding Affinity (Kd) | Functional Potency (IC50/EC50) | Assay Method(s) | Reference(s) |
| CPUY192018 (Compound 2) | 3.59 nM | 28.6 nM (EC50) | Fluorescence Polarization (FP) | [5] |
| GSK Compound (13/22) | 1.3 nM | 15 nM (IC50) | ITC, FP | [4][6][7] |
| THIQ (Compound 2) | 1.0 µM | 3.0 µM (IC50) | Fluorescence Polarization (FP) | [6][8] |
| Cyclic Peptide (19) | 18.12 nM (ITC), 6.19 nM (BLI) | 18.31 nM (IC50) | ITC, BLI, FP | [9] |
| Virtual Screen Hit (11) | 2.9 µM | Not Reported | Not Specified | [9] |
| Urea Derivative (14) | Not Reported | Not Reported | Co-crystallization | [6] |
Kd: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; EC50: Half-maximal Effective Concentration; ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization; BLI: Biolayer Interferometry.
Experimental Protocols
Accurate determination of binding affinity is critical for drug development. Several biophysical and biochemical assays are commonly employed.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay measures the proximity of two molecules. For the Keap1-Nrf2 interaction, a donor fluorophore (e.g., Terbium-cryptate) is typically conjugated to an anti-His antibody that binds a His-tagged Keap1 Kelch domain, and an acceptor fluorophore (e.g., d2 or FITC) is conjugated to a synthetic Nrf2 peptide (containing the ETGE motif). Inhibition of the interaction by a test compound leads to a decrease in the FRET signal.
Detailed Methodology:
-
Reagents: His-tagged Keap1 Kelch domain protein, FITC-labeled Nrf2 peptide (e.g., 9-mer), Tb-conjugated anti-His antibody, assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Assay Plate Preparation: Dispense test compounds at various concentrations into a low-volume 384-well plate.
-
Protein-Peptide Incubation: Add a pre-mixed solution of Keap1 protein and Tb-anti-His antibody to the wells. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for antibody-protein binding.
-
Competition Reaction: Add the FITC-Nrf2 peptide to all wells to initiate the binding/competition reaction. Incubate for 2-4 hours at room temperature, protected from light.
-
Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time-delayed excitation (e.g., at 337 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Emission665nm / Emission620nm * 10,000). Plot the ratio against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
Detailed Methodology:
-
Sample Preparation: Dialyze both the Keap1 protein (in the sample cell) and the inhibitor (in the titration syringe) extensively against the same buffer (e.g., 25 mM Phosphate, 150 mM NaCl, pH 7.5) to minimize buffer mismatch artifacts.
-
Instrument Setup: Set the instrument to the desired temperature (e.g., 25°C). Load the Keap1 protein solution into the sample cell and the inhibitor solution into the syringe.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution. Each injection produces a heat-flow peak.
-
Data Acquisition: The instrument records the heat change after each injection until the binding sites on the protein are saturated.
-
Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot this against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.
Fluorescence Polarization (FP) Assay
FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution (low polarization). When bound to the much larger Keap1 protein, its tumbling slows significantly, resulting in a higher polarization value.
Detailed Methodology:
-
Reagents: Keap1 Kelch domain protein, a fluorescently labeled Nrf2 peptide (e.g., FAM-Nrf2), and assay buffer.
-
Assay Principle: A competitive FP assay is established. Test compounds compete with the fluorescent peptide for binding to Keap1.
-
Procedure: In a microplate, add a fixed concentration of Keap1 and the fluorescent peptide to wells containing serial dilutions of the test compound.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 30-60 minutes at room temperature).
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: A potent inhibitor will displace the fluorescent peptide, causing a decrease in polarization. Plot the polarization values against the inhibitor concentration to determine the IC50.[8]
Conclusion
The Keap1-Nrf2 axis remains a high-interest target for therapeutic intervention in diseases characterized by oxidative stress. While a specific compound "this compound" is not publicly documented, the field is rich with potent, well-characterized inhibitors that demonstrate the druggability of this protein-protein interaction. The successful development of future clinical candidates will rely on the precise and reproducible application of biophysical and biochemical assays, such as TR-FRET, ITC, and FP, to accurately quantify binding affinity and guide structure-activity relationship studies.
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis of Keap1-Nrf2 Inhibition by a Macrocyclic Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular basis for the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) by the macrocyclic inhibitor, Keap1-Nrf2-IN-5. This inhibitor serves as a potent and valuable tool for studying the therapeutic potential of Nrf2 activation in diseases characterized by oxidative stress. This document outlines the quantitative binding data, detailed experimental protocols for key assays, and visual representations of the signaling pathway and inhibitory mechanism.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.
In response to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to escape degradation and translocate to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. The resulting gene expression upregulates the cellular antioxidant and detoxification defense systems.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of inhibition by IN-5.
Quantitative Analysis of this compound Binding
This compound, also referred to as "compound 1" in the primary literature, is a macrocyclic inhibitor designed to disrupt the Keap1-Nrf2 interaction. Its binding affinity and inhibitory potency have been characterized using various biophysical and biochemical assays.[1]
| Parameter | Value | Assay Method | Reference |
| IC50 | 4.1 µM | Fluorescence Polarization (FP) | [1] |
| Kd | 3.7 µM | Surface Plasmon Resonance (SPR) | [1] |
| KD | 4 µM | Isothermal Titration Calorimetry (ITC) | [2] |
Structural Basis of Inhibition
The co-crystal structure of Keap1 in complex with this compound (PDB ID: 6Z6A) reveals the molecular details of its inhibitory mechanism.[3][4] The inhibitor binds to the Kelch domain of Keap1, the same pocket that recognizes the "ETGE" motif of Nrf2. The macrocyclic structure of the inhibitor positions its key pharmacophoric features to mimic the binding of Nrf2, thereby competitively inhibiting the protein-protein interaction.
Key interactions observed in the co-crystal structure include:
-
Hydrogen bonds: The inhibitor forms a network of hydrogen bonds with key residues in the Keap1 binding pocket, including Arg415 and Arg483.
-
Hydrophobic interactions: The macrocyclic scaffold and its substituents engage in hydrophobic interactions with residues such as Tyr572, contributing to the binding affinity.
The binding of this compound to the Nrf2 binding site on the Keap1 Kelch domain physically blocks the association of Nrf2, leading to its stabilization and subsequent downstream signaling.
References
In Vitro Profile of a Potent Keap1-Nrf2 Protein-Protein Interaction Inhibitor: A Technical Overview of KI-696
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies of KI-696, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). Due to the absence of publicly available data for a compound designated "Keap1-Nrf2-IN-5," this document focuses on the well-characterized probe KI-696 as a representative example to illustrate the experimental approaches and data analysis central to the evaluation of Keap1-Nrf2 inhibitors.
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2] Inhibition of the Keap1-Nrf2 interaction prevents Nrf2 degradation, leading to its nuclear accumulation and the transcriptional activation of a battery of cytoprotective genes.[3] Small molecule inhibitors of this PPI are therefore of significant interest for the potential treatment of a wide range of diseases associated with oxidative stress.
Quantitative Data Summary
The following table summarizes the key quantitative in vitro data for the Keap1-Nrf2 inhibitor KI-696, showcasing its high affinity and potency.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Isothermal Titration Calorimetry (ITC) | Kd | 1.3 nM | Recombinant KEAP1 Kelch domain | [4][5][6] |
| Off-target Screening | IC50 (OATP1B1) | 2.5 µM | --- | [4][5] |
| IC50 (BSEP) | 4.0 µM | --- | [4][5] | |
| IC50 (PDE3A) | 10 µM | --- | [4][5] | |
| Cytotoxicity Assay | --- | No cytotoxicity up to 10 µM | BEAS-2B | [4][5] |
Signaling Pathway and Mechanism of Action
The Keap1-Nrf2 signaling pathway is a cornerstone of the cellular antioxidant response. The mechanism of action of inhibitors like KI-696 involves the direct disruption of the interaction between Keap1 and Nrf2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are the protocols for key experiments used to characterize Keap1-Nrf2 inhibitors.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes that occur upon binding of a small molecule to a protein, allowing for the determination of the dissociation constant (Kd).
Workflow:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KI-696 |KEAP1/NRF2 PPI inhibitor | CAS 1799974-70-1 | Buy KI696 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KI696 | Nrf2 | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for Keap1-Nrf2-IN-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Keap1-Nrf2-IN-5, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for the effective application of this compound in research and drug development settings.
Introduction to the Keap1-Nrf2 Pathway and this compound
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation, thereby keeping its intracellular levels low. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
This compound is a small molecule inhibitor that directly targets the protein-protein interaction between Keap1 and Nrf2. By preventing the binding of Nrf2 to Keap1, this compound mimics the cellular stress response, leading to the accumulation of Nrf2 and the subsequent activation of the Nrf2-dependent antioxidant response.
Quantitative Data for this compound
The following table summarizes the key biochemical data for this compound, providing a reference for its potency and binding affinity.
| Parameter | Value | Reference |
| IC50 | 4.1 µM | [1] |
| Kd | 3.7 µM | [1] |
| Molecular Formula | C23H30N4O6S | |
| Molecular Weight | 490.6 g/mol |
Signaling Pathway Diagram
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound in cell culture.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound in a cell culture setting.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (490.6 g/mol ), calculate the mass required to prepare a 10 mM stock solution in a desired volume of DMSO.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming may be necessary but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: ARE-Luciferase Reporter Assay for Nrf2 Activity
Objective: To quantify the activation of the Nrf2 pathway by this compound by measuring the activity of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Materials:
-
AREc32 cells (or other suitable ARE-reporter cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (from Protocol 1)
-
Positive control (e.g., 10 µM tert-Butylhydroquinone - tBHQ)
-
Vehicle control (DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Promega Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count AREc32 cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.1 µM to 50 µM.
-
Also prepare solutions for the positive control (tBHQ) and vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Incubate for 5-10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control to determine the fold induction of ARE activity.
-
Plot the fold induction against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.
-
Protocol 3: Western Blot Analysis of Nrf2 and Target Proteins
Objective: To determine the effect of this compound on the protein levels of Nrf2 and its downstream targets, HO-1 and NQO1.
Materials:
-
Selected cell line (e.g., HepG2, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution
-
Positive control (optional, e.g., 10 µM tBHQ)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM), a positive control, and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the protein of interest to the loading control.
-
Protocol 4: Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
Objective: To measure the effect of this compound on the mRNA expression levels of Nrf2 target genes.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Follow the cell seeding and treatment procedure as described in Protocol 3. A shorter treatment time (e.g., 4-8 hours) may be optimal for detecting changes in mRNA levels.
-
After treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reactions in a 96-well qPCR plate. Each reaction should include the qPCR master mix, forward and reverse primers for a specific gene, and the diluted cDNA template.
-
Run the qPCR plate in a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.
-
Conclusion
These application notes provide a framework for the investigation of this compound in cell culture. The provided protocols for inhibitor preparation, reporter gene assays, Western blotting, and qPCR will enable researchers to effectively characterize the cellular activity of this potent Keap1-Nrf2 PPI inhibitor. It is recommended to optimize experimental conditions, such as cell density, inhibitor concentration, and treatment duration, for each specific cell line and research question.
References
Application Notes and Protocols for In Vivo Use of Keap1-Nrf2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keap1-Nrf2-IN-5 is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[1] By disrupting the binding of Keap1 to Nrf2, this compound prevents the ubiquitination and subsequent proteasomal degradation of Nrf2.[2][3][4][5][6][7][8] This leads to the accumulation of Nrf2, its translocation to the nucleus, and the subsequent activation of the Antioxidant Response Element (ARE), driving the expression of a wide array of cytoprotective genes.[5][6] The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, and its activation is a promising therapeutic strategy for a variety of diseases characterized by inflammation and oxidative damage.[2][9]
These application notes provide a comprehensive guide for the in vivo use of this compound, including its mechanism of action, physicochemical properties, and a detailed, representative experimental protocol for preclinical studies.
Mechanism of Action
Under basal conditions, the Keap1 homodimer binds to the Neh2 domain of Nrf2, facilitating its ubiquitination by the Cul3-based E3 ligase complex and subsequent degradation by the proteasome.[7] this compound, a macrocyclic peptide-like molecule, acts as a direct, non-covalent inhibitor of the Keap1-Nrf2 PPI. It occupies the Nrf2 binding pocket on the Kelch domain of Keap1, thereby preventing the sequestration of Nrf2. This allows newly synthesized Nrf2 to accumulate in the cytoplasm and translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE, initiating the transcription of numerous antioxidant and cytoprotective genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).
Quantitative Data
While specific in vivo pharmacokinetic and pharmacodynamic data for this compound are not publicly available, the following table summarizes its known in vitro properties. This information is crucial for designing initial in vivo experiments.
| Property | Value | Reference |
| IC50 (Keap1-Nrf2 PPI) | 4.1 µM | [1] |
| Kd (Binding affinity to Keap1) | 3.7 µM | [1] |
| Molecular Formula | C23H30N4O6S | |
| Molecular Weight | 490.58 g/mol | |
| Aqueous Solubility | High | |
| Caco-2 Permeability | Low to Moderate | |
| In Vitro Clearance (Human Liver Microsomes) | Medium |
Experimental Protocols
The following is a representative protocol for a pilot in vivo study to evaluate the efficacy of this compound in a mouse model of oxidative stress-induced pathology, such as lipopolysaccharide (LPS)-induced acute lung injury.
Animal Model
-
Species: C57BL/6 mice
-
Age: 8-10 weeks
-
Sex: Male or female (use of a single sex is recommended to reduce variability)
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
Compound Preparation and Administration
a. Formulation:
Given that this compound is a macrocyclic peptide-like molecule with high aqueous solubility, a simple saline-based formulation is a reasonable starting point. However, for other Keap1-Nrf2 inhibitors, various formulations have been used. If solubility issues arise, consider the following options:
-
Aqueous Solution: Dissolve this compound in sterile, pyrogen-free 0.9% saline.
-
Vehicle with Solubilizing Agents: If solubility is limited, a vehicle containing a small percentage of DMSO (e.g., 5-10%) followed by dilution with saline or a solution of 0.5% carboxymethyl cellulose with 0.25% Tween 80 can be tested. Note: Always perform a vehicle-only control group.
b. Dosing:
-
Dose Range Finding: A preliminary dose-range finding study is recommended. Based on in vitro potency, a starting dose range of 1-10 mg/kg could be explored.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection are common routes for initial studies to ensure bioavailability. Oral administration may be explored later, but the low to moderate Caco-2 permeability suggests that oral bioavailability might be limited.
-
Dosing Frequency: A single daily dose is a common starting point. The optimal frequency will depend on the pharmacokinetic profile of the compound.
Experimental Design and Workflow
Experimental Groups (n=8-10 mice per group):
-
Control: Vehicle + Saline
-
Disease Model: Vehicle + LPS
-
Treatment Group 1: this compound (Low Dose) + LPS
-
Treatment Group 2: this compound (High Dose) + LPS
Procedure:
-
Pre-treatment: Administer the appropriate dose of this compound or vehicle via the chosen route (e.g., i.p.) 1-2 hours before inducing lung injury.
-
Induction of Lung Injury: Administer LPS (e.g., 5-10 mg/kg, i.p. or intratracheally) or saline.
-
Monitoring: Observe the animals for clinical signs of distress at regular intervals.
-
Euthanasia and Sample Collection: At a predetermined time point (e.g., 6, 24, or 48 hours post-LPS), euthanize the mice. Collect blood (for cytokine analysis), bronchoalveolar lavage fluid (BALF; for cell counts and protein levels), and lung tissue.
Endpoint Analysis
a. Target Engagement and Pharmacodynamics:
-
Nuclear Nrf2 Accumulation: Isolate nuclear and cytoplasmic fractions from lung tissue homogenates and perform Western blotting for Nrf2.
-
Nrf2 Target Gene Expression: Measure the mRNA levels of Nrf2 target genes (e.g., Nqo1, Hmox1, Gclc) in lung tissue using qRT-PCR.
-
Nrf2 Target Protein Expression: Measure the protein levels of NQO1 and HO-1 in lung tissue homogenates by Western blotting or ELISA.
b. Efficacy Endpoints:
-
Lung Histopathology: Fix a portion of the lung in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess lung injury (e.g., alveolar wall thickening, inflammatory cell infiltration, edema).
-
Inflammatory Cell Infiltration in BALF: Perform total and differential cell counts on BALF.
-
Pulmonary Edema: Measure the total protein concentration in BALF as an indicator of vascular permeability.
-
Inflammatory Cytokines: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF or serum by ELISA.
-
Oxidative Stress Markers: Measure markers of oxidative stress in lung tissue, such as malondialdehyde (MDA) levels or the ratio of reduced to oxidized glutathione (GSH/GSSG).
Data Presentation
All quantitative data should be presented in a clear and organized manner. Below is a template for tabulating key results.
Table 1: Effect of this compound on Nrf2 Target Gene Expression in the Lung
| Treatment Group | Nqo1 mRNA (Fold Change) | Hmox1 mRNA (Fold Change) | Gclc mRNA (Fold Change) |
| Control | 1.0 ± SEM | 1.0 ± SEM | 1.0 ± SEM |
| Vehicle + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Low Dose + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| High Dose + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Efficacy of this compound on Markers of Acute Lung Injury
| Treatment Group | Lung Injury Score | Total Cells in BALF (x105) | BALF Protein (mg/mL) | Lung TNF-α (pg/mg protein) |
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Low Dose + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| High Dose + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of activating the Nrf2 pathway. The provided protocols offer a framework for conducting initial in vivo studies to assess its pharmacodynamic activity and efficacy in preclinical models of diseases associated with oxidative stress and inflammation. Careful dose selection, appropriate formulation, and comprehensive endpoint analysis are critical for obtaining robust and interpretable results.
References
- 1. Biomarkers of NRF2 signalling: Current status and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel small-molecule Keap1–Nrf2 PPI inhibitor with cytoprotective effects on LPS-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Keap1-Nrf2-IN-14 I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
- 5. Activation of the KEAP1-NRF2-ARE signaling pathway reduces oxidative stress in Hep2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 7. Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1–Nrf2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo Characterization of a Tunable Dual-Reactivity Probe of the Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for Keap1-Nrf2-IN-5 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. However, upon exposure to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes, thereby protecting cells from damage. Dysregulation of the Keap1-Nrf2 pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive target for therapeutic intervention.
Keap1-Nrf2-IN-5 is a small molecule inhibitor designed to disrupt the protein-protein interaction between Keap1 and Nrf2. By preventing Keap1-mediated degradation of Nrf2, this compound is expected to increase the nuclear accumulation of Nrf2 and enhance the expression of its target genes. These application notes provide a summary of the current understanding of this pathway and a general protocol for the use of Keap1-Nrf2 pathway inhibitors in mouse models, which can be adapted for this compound following initial dose-finding studies.
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a key regulator of cellular antioxidant responses.
Quantitative Data for Nrf2 Activators in Mouse Models
Disclaimer: No specific in vivo dosage data for this compound has been published in peer-reviewed literature. The following table summarizes dosages of other small molecule Keap1-Nrf2 pathway activators used in mouse models. This information is intended to serve as a starting point for designing dose-finding studies for this compound and should not be directly extrapolated.
| Compound Name | Mouse Model | Dose | Administration Route | Frequency | Reference |
| TBE-31 | SKH-1 hairless mice (UV carcinogenesis model) | 40 nmol | Topical | Twice weekly | A study on Nrf2 activation against solar-simulated ultraviolet radiation. |
| IR-61 | C57BL/6 mice (Sepsis model) | 1 mg/kg | Intravenous | Single dose | A study on a small-molecule inhibitor of Keap1-Nrf2 interaction in sepsis.[1] |
| ZJ01 | C57BL/6 mice (LPS-induced cardiomyopathy) | 10 mg/kg | Intraperitoneal | Single dose | Research on a novel Keap1–Nrf2 PPI inhibitor for cardiomyopathy. |
| CPUY192018 | C57BL/6 mice (Kidney inflammation model) | 25 mg/kg | Oral gavage | Daily | A study on a potent, non-covalent Keap1-Nrf2 inhibitor. |
| tert-Butylhydroquinone (tBHQ) | C57BL/6 mice (Angiotensin II-induced hypertension) | 0.1% in drinking water | Oral | Ad libitum | A study on Nrf2 activation in microvascular oxidative stress.[2] |
| CDDO-Im (Bardoxolone) | C57BL/6 mice | 30 µmol/kg | Oral gavage | Single dose | Research on CAR-mediated Nrf2 activation.[3] |
Experimental Protocols
General Protocol for In Vivo Administration of a Keap1-Nrf2 Inhibitor in a Mouse Model of Acute Oxidative Stress
This protocol provides a general framework for evaluating the efficacy of a novel Keap1-Nrf2 inhibitor, such as this compound, in a mouse model. It is imperative to conduct preliminary dose-finding and toxicity studies to determine the optimal and safe dose range for this compound before proceeding with efficacy studies.
1. Animal Model and Husbandry:
-
Species: C57BL/6 mice (or other appropriate strain for the disease model).
-
Age: 8-12 weeks.
-
Sex: Male or female (use of a single sex is recommended to reduce variability; if both are used, ensure equal distribution between groups).
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
2. Experimental Groups:
-
Group 1: Vehicle Control: Mice receive the vehicle solution.
-
Group 2: Stressor + Vehicle: Mice receive the oxidative stress-inducing agent and the vehicle solution.
-
Group 3: Stressor + this compound (Low Dose): Mice receive the stressor and a low dose of the inhibitor.
-
Group 4: Stressor + this compound (Mid Dose): Mice receive the stressor and a medium dose of the inhibitor.
-
Group 5: Stressor + this compound (High Dose): Mice receive the stressor and a high dose of the inhibitor.
-
Group 6: this compound Alone: Mice receive the highest dose of the inhibitor without the stressor to assess baseline effects.
3. Preparation of this compound Formulation:
-
Solubility Testing: Determine the solubility of this compound in various biocompatible solvents (e.g., sterile saline, PBS, DMSO, corn oil). A common formulation for oral gavage is a suspension in 0.5% carboxymethylcellulose (CMC) in water. For intraperitoneal injection, a solution in a small percentage of DMSO in saline is often used.
-
Formulation: Prepare a stock solution of this compound and dilute it to the desired final concentrations with the chosen vehicle on the day of administration. Ensure the final concentration of any organic solvent (like DMSO) is non-toxic to the animals.
4. Administration:
-
Route of Administration: Based on the compound's properties and the experimental design, choose an appropriate route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Dosing Volume: Adjust the volume based on the mouse's body weight (e.g., 10 ml/kg for oral gavage, 5 ml/kg for intraperitoneal injection).
-
Dosing Schedule: The pre-treatment time before the stressor will depend on the pharmacokinetic profile of this compound. A typical pre-treatment window is 1-2 hours.
5. Induction of Oxidative Stress (Example: Lipopolysaccharide (LPS)-induced endotoxemia):
-
Administer LPS (e.g., 5-10 mg/kg) via intraperitoneal injection to induce a systemic inflammatory and oxidative stress response.
6. Sample Collection and Analysis:
-
Time Points: Collect samples at relevant time points after the stressor administration (e.g., 6, 12, 24 hours).
-
Blood Collection: Collect blood via cardiac puncture or retro-orbital sinus for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and markers of organ damage (e.g., ALT, AST for liver injury).
-
Tissue Collection: Perfuse animals with sterile saline and harvest organs of interest (e.g., liver, kidney, lung, brain).
-
Tissue Processing:
-
Fix a portion of the tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining).
-
Snap-freeze a portion in liquid nitrogen for molecular and biochemical analyses.
-
7. Outcome Measures:
-
Histopathology: Evaluate tissue damage and inflammation.
-
Gene Expression Analysis (qRT-PCR): Measure the mRNA levels of Nrf2 target genes (e.g., Nqo1, Hmox1, Gclc) and pro-inflammatory genes (e.g., Tnf, Il6) in tissue homogenates.
-
Protein Analysis (Western Blot or ELISA): Quantify the protein levels of Nrf2 (nuclear and cytoplasmic fractions), Nrf2 target proteins (NQO1, HO-1), and inflammatory markers.
-
Biochemical Assays: Measure markers of oxidative stress in tissue homogenates, such as malondialdehyde (MDA) levels (lipid peroxidation) and the ratio of reduced to oxidized glutathione (GSH/GSSG).
Experimental Workflow Diagram
Conclusion
This compound holds potential as a therapeutic agent by activating the Nrf2-mediated antioxidant response. The provided protocols and data for similar compounds offer a foundation for initiating in vivo studies. Rigorous dose-escalation and pharmacokinetic/pharmacodynamic studies are essential to establish a safe and effective dosing regimen for this compound in specific mouse models of disease. Careful experimental design and comprehensive endpoint analysis will be crucial to fully elucidate the therapeutic potential of this novel Keap1-Nrf2 inhibitor.
References
- 1. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020041169A3 - Inhibitors of keap1-nrf2 protein-protein interaction - Google Patents [patents.google.com]
- 3. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: qRT-PCR Analysis of Nrf2 Target Gene Expression Following Treatment with Keap1-Nrf2-IN-5
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation, keeping its activity low.[3][4] Upon exposure to stress, or through pharmacological intervention, Nrf2 is released from Keap1, allowing it to translocate to the nucleus.[2][[“]][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[1][4] These target genes include enzymes involved in detoxification and antioxidant defense, such as NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HMOX1), and glutamate-cysteine ligase catalytic subunit (GCLC).[7][8]
Due to its central role in cellular protection, the Keap1-Nrf2 pathway has emerged as a promising therapeutic target for conditions associated with oxidative stress.[9][10] Small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) can effectively activate the Nrf2 pathway.[10][11] Keap1-Nrf2-IN-5 is a potent small molecule activator designed to inhibit this interaction.
This application note provides a detailed protocol for using quantitative reverse transcription PCR (qRT-PCR) to measure the induction of key Nrf2 target genes in cultured cells following treatment with this compound. This method is essential for confirming compound activity and characterizing the cellular response to Nrf2 activation.
Signaling Pathway
Under basal conditions, Keap1 facilitates the degradation of Nrf2. This compound acts by disrupting the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear accumulation, and the subsequent transcription of ARE-dependent genes like HMOX1 and NQO1.
Experimental Workflow
The overall experimental process involves culturing cells, treating them with the Nrf2 activator, isolating RNA, converting it to cDNA, and finally performing quantitative PCR to measure gene expression changes.
Detailed Experimental Protocol
This protocol outlines the steps for treating A549 cells (a human lung carcinoma cell line with a functional Nrf2 pathway) with this compound and quantifying the expression of Nrf2 target genes.
1. Cell Culture and Treatment a. Culture A549 cells in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. b. Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. c. Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight. d. Prepare a stock solution of this compound in DMSO. Dilute the compound in culture medium to final concentrations (e.g., 0.1, 1, 10 µM). e. Treat cells with the different concentrations of this compound or a vehicle control (DMSO, final concentration ≤ 0.1%) for a specified time (e.g., 6, 12, or 24 hours).
2. Total RNA Isolation a. After treatment, wash cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells directly in the well by adding 1 mL of a TRIzol-like reagent and scraping. c. Transfer the lysate to a microcentrifuge tube and follow the manufacturer's protocol for phase separation RNA extraction using chloroform and isopropanol. d. Wash the RNA pellet with 75% ethanol, air-dry briefly, and resuspend in nuclease-free water. e. Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
3. cDNA Synthesis (Reverse Transcription) a. Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.[12] b. The reaction typically involves mixing RNA, a reverse transcriptase enzyme, dNTPs, and random primers or oligo(dT)s.[12] c. Perform the reaction in a thermocycler with typical conditions: 25°C for 10 min, 37°C for 120 min, and 85°C for 5 min to inactivate the enzyme.[13] d. The resulting cDNA can be stored at -20°C or used immediately for qRT-PCR.[14]
4. Quantitative Real-Time PCR (qRT-PCR) a. Prepare the qRT-PCR reaction mix on ice. For each sample, combine a SYBR Green-based qPCR master mix, forward and reverse primers for the gene of interest, nuclease-free water, and the diluted cDNA template (e.g., a 1:10 dilution).[14] b. Use validated primers for human Nrf2 target genes and a housekeeping gene for normalization (see Table 1). Primers should ideally span an exon-exon junction to avoid amplifying genomic DNA.[14] c. Transfer the reaction mix to a qPCR plate. Run each sample in triplicate. d. Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol: i. Initial Denaturation: 95°C for 10 minutes. ii. Cycling (40 cycles):
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 60 seconds.[15] iii. Melt Curve Analysis: To verify the specificity of the amplified product.[12]
5. Data Analysis a. Use the comparative CT (threshold cycle) method (2-ΔΔCT) for relative quantification of gene expression.[16][17] b. Normalization (ΔCT): For each sample, normalize the CT value of the target gene to the CT value of the housekeeping gene (e.g., GAPDH).
- ΔCT = CT (Target Gene) - CT (Housekeeping Gene) c. Relative Quantification (ΔΔCT): Normalize the ΔCT of the treated samples to the ΔCT of the vehicle control group.
- ΔΔCT = ΔCT (Treated Sample) - ΔCT (Control Sample) d. Fold Change Calculation: Calculate the fold change in gene expression as 2-ΔΔCT.
Materials and Reagents
| Item | Description/Supplier Example |
| Cell Line | A549 Human Lung Carcinoma (ATCC) |
| Culture Medium | F-12K Medium, FBS, Penicillin-Streptomycin |
| Compound | This compound, DMSO (Vehicle) |
| RNA Isolation | TRIzol Reagent (Thermo Fisher) or RNeasy Kit (Qiagen) |
| cDNA Synthesis | High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems) |
| qPCR Master Mix | PowerUp SYBR Green Master Mix (Applied Biosystems) |
| Plates/Tubes | 6-well culture plates, qPCR plates, microcentrifuge tubes |
| Instrumentation | CO₂ Incubator, Real-Time PCR System, Spectrophotometer |
Primer Sequences
Table 1: Human Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size |
|---|---|---|---|
| HMOX1 | AGGCTAAGACCGCCTTCCTG | TGTGGTACAGGGAGGCCATCA | ~150 bp |
| NQO1 | GGCAGAAGAGCACTGATCGTACTG | CCAGGAACTTTCATGGTTGACACT | ~130 bp |
| GCLC | GCTGTCACCGAGGAGCAG | GGTCAATGAGTTCCAGGAACCA | ~110 bp |
| GAPDH | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG | ~200 bp |
Expected Results
Treatment of A549 cells with this compound is expected to induce a dose-dependent increase in the mRNA expression of Nrf2 target genes. The results can be summarized to show the fold change relative to the vehicle-treated control cells.
Table 2: Relative mRNA Expression of Nrf2 Target Genes after 12-hour Treatment with this compound
| Treatment | HMOX1 Fold Change (Mean ± SD) | NQO1 Fold Change (Mean ± SD) | GCLC Fold Change (Mean ± SD) |
|---|---|---|---|
| Vehicle (0.1% DMSO) | 1.0 ± 0.15 | 1.0 ± 0.12 | 1.0 ± 0.18 |
| This compound (1 µM) | 4.5 ± 0.4 | 6.2 ± 0.7 | 3.8 ± 0.5 |
| this compound (10 µM)| 9.8 ± 1.1 | 15.4 ± 1.8 | 8.1 ± 0.9 |
Note: Data are hypothetical and for illustrative purposes only. Results are normalized to the GAPDH housekeeping gene and expressed as fold change relative to the vehicle control.
Conclusion
This application note provides a comprehensive protocol for quantifying the activation of the Nrf2 signaling pathway by measuring the expression of its downstream target genes via qRT-PCR. The described methodology is robust and essential for screening and characterizing small molecule inhibitors of the Keap1-Nrf2 interaction, such as this compound, in a drug discovery context. The results generated from this assay provide direct evidence of a compound's ability to engage its target and elicit the desired biological response at the transcriptional level.
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Activation of Nrf2 by MIND4-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. elearning.unite.it [elearning.unite.it]
- 13. pubcompare.ai [pubcompare.ai]
- 14. clyte.tech [clyte.tech]
- 15. mcgill.ca [mcgill.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Keap1-Nrf2-IN-5 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress and neuroinflammation are key pathological features of a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against these stressors. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] In the presence of oxidative or electrophilic stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, upregulating the expression of antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone oxidoreductase 1 [NQO1]), and anti-inflammatory mediators.[1][2]
Dysregulation of the Keap1-Nrf2 pathway has been observed in various neurodegenerative disease models and in patient tissues, making it a promising therapeutic target.[3][4] Small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) offer a direct mechanism for activating the Nrf2 pathway. Keap1-Nrf2-IN-5 is a potent, non-covalent inhibitor of the Keap1-Nrf2 PPI.[5][6] By disrupting the interaction between Keap1 and Nrf2, this compound stabilizes Nrf2, leading to the induction of its downstream target genes and thereby conferring neuroprotection against oxidative stress and inflammation.
These application notes provide an overview of the use of this compound and similar Keap1-Nrf2 PPI inhibitors in preclinical models of neurodegenerative diseases, along with detailed protocols for key experiments.
Data Presentation
Biochemical and In Vitro Activity of this compound and Representative PPI Inhibitors
| Compound | Target | Assay | IC50 / Kd | Cell-Based Nrf2 Activation (EC50) | Reference |
| This compound | Keap1-Nrf2 PPI | Biochemical Assay | IC50: 4.1 µM, Kd: 3.7 µM | Not Reported | [5][6] |
| POZL | Keap1-Nrf2 PPI | Biochemical Assay | Kd: 26.7 nM | Not Reported | [7][8] |
| KKPA4026 | Keap1-Nrf2 PPI | Biochemical Assay | IC50: 25 nM | Not Reported | [9] |
| MIND4-17 | Keap1 C151 covalent modification | Biochemical Assay | Not Applicable | ~1 µM (in primary microglia) | [10] |
In Vivo Efficacy of Representative Keap1-Nrf2 PPI Inhibitors in Neurodegenerative Disease Models
| Compound | Disease Model | Animal | Dosage and Administration | Key Findings | Reference |
| POZL | Alzheimer's Disease (APP/PS1 mice) | Mouse | 10 mg/kg, intraperitoneal injection | Improved learning and memory, reduced Aβ plaques and tau hyperphosphorylation, increased Nrf2 nuclear translocation. | [7][8] |
| KKPA4026 | Parkinson's Disease (MPTP-induced) | Mouse | 20 mg/kg, oral gavage | Attenuated behavioral deficits, protected dopaminergic neurons, increased striatal dopamine levels. | [9] |
| MIND4 | Huntington's Disease (brain slice model) | Mouse | 10 µM (in culture medium) | Protected against neurodegeneration. | [11] |
Mandatory Visualizations
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound in neurodegenerative disease models.
Experimental Protocols
In Vitro Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This protocol is for determining the ability of this compound to activate the Nrf2 pathway in a cell-based assay.
Materials:
-
AREc32 cells (a stable cell line containing a luciferase reporter gene driven by an ARE promoter) or other suitable neuronal cell line transfected with an ARE-luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin.
-
This compound (stock solution in DMSO).
-
Positive control (e.g., tert-butylhydroquinone [tBHQ]).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed AREc32 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the positive control in cell culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to cell viability (e.g., using a parallel MTS or MTT assay) if the compound is suspected of cytotoxicity.
-
Calculate the fold induction of luciferase activity relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Western Blot Analysis of Nrf2 and HO-1
This protocol describes the detection of Nrf2 and its downstream target HO-1 protein levels in cell lysates or brain tissue homogenates following treatment with this compound.
Materials:
-
Cell lysates or tissue homogenates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-GAPDH or β-actin as a loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Prepare protein lysates from cells or tissues using RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
This protocol is for measuring the mRNA expression levels of Nrf2 target genes (e.g., NQO1, HO-1) in response to this compound treatment.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan master mix.
-
Gene-specific primers for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH).
-
qRT-PCR instrument.
Procedure:
-
Isolate total RNA from treated cells or tissues using an RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction with SYBR Green/TaqMan master mix, cDNA, and gene-specific primers.
-
Run the qRT-PCR program on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Perform a melt curve analysis for SYBR Green-based assays to ensure product specificity.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
In Vivo Administration in a Mouse Model of Neurodegenerative Disease
This protocol provides a general guideline for the administration of this compound to a mouse model, such as the APP/PS1 model for Alzheimer's disease.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates.
-
This compound.
-
Vehicle (e.g., DMSO, corn oil, or a formulation suitable for the specific compound).
-
Administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection).
Procedure:
-
Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Randomly assign mice to treatment and control groups.
-
Prepare the dosing solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the average body weight of the mice.
-
Administer this compound or vehicle to the mice according to the planned schedule (e.g., daily for several weeks). The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties.
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the treatment period, perform behavioral tests to assess cognitive function or motor performance.
-
Following behavioral testing, euthanize the mice and collect brain tissue for subsequent biochemical and histological analyses (e.g., Western blot, qRT-PCR, immunohistochemistry).
Disclaimer: These protocols provide general guidance. Specific parameters such as cell types, antibody dilutions, primer sequences, and in vivo dosing regimens should be optimized for each specific experimental setup. The use of this compound in neurodegenerative disease models has not been extensively reported in the peer-reviewed literature; therefore, the provided in vivo data and protocols are based on studies with other Keap1-Nrf2 PPI inhibitors and should be adapted accordingly.
References
- 1. US10106502B2 - Direct inhibitors of Keap1-Nrf2 interaction as antioxidant inflammation modulators - Google Patents [patents.google.com]
- 2. Impaired antioxidant KEAP1-NRF2 system in amyotrophic lateral sclerosis: NRF2 activation as a potential therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2 activator via interference of Nrf2-Keap1 interaction has antioxidant and anti-inflammatory properties in Parkinson's disease animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols: Keap1-Nrf2-IN-5 in Chronic Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, playing a pivotal role in the modulation of inflammatory responses. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] In the presence of oxidative stress or electrophilic agents, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and anti-inflammatory genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, are characterized by persistent oxidative stress and inflammation. The activation of the Nrf2 pathway has emerged as a promising therapeutic strategy to mitigate the pathology of these conditions.[3][4][5][6] Keap1-Nrf2-IN-5 is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), preventing the Keap1-mediated degradation of Nrf2 and thereby activating the Nrf2 signaling cascade.[7][8][9][10][11] These application notes provide a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols for its use in in vitro and in vivo models of chronic inflammatory diseases, and visualizations of the relevant pathways and workflows.
Data Presentation
Quantitative data for this compound is summarized in the table below, providing key metrics for its activity as a Keap1-Nrf2 PPI inhibitor.
| Parameter | Value | Reference |
| IC50 | 4.1 µM | [7][8][9][10][11] |
| Kd | 3.7 µM | [7][8][9][10][11] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
In Vitro Assays
1. ARE-Luciferase Reporter Gene Assay for Nrf2 Activation
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).[2][12][13][14][15]
Materials:
-
AREc32 cells (or other suitable cell line stably expressing an ARE-luciferase reporter)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Seed AREc32 cells in a 96-well plate at a density of 1.2 x 10^4 cells/well and incubate for 24 hours.[12]
-
Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 0.1 µM to 50 µM is recommended as a starting point. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 hours.
-
After incubation, wash the cells once with PBS.
-
Lyse the cells by adding 20 µL of 1x luciferase lysis buffer to each well and perform a freeze-thaw cycle to ensure complete lysis.[12]
-
Transfer the cell lysate to a white 96-well plate suitable for luminescence reading.
-
Add 100 µL of luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Normalize the luciferase activity of the compound-treated wells to the vehicle control to determine the fold induction of Nrf2 activity.
2. Western Blot Analysis of Nrf2 and HO-1 Protein Expression
This protocol is used to determine the effect of this compound on the protein levels of Nrf2 and its downstream target, HO-1.[16][17][18][19][20]
Materials:
-
Cell line of interest (e.g., macrophages, synoviocytes)
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours).
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (β-actin or GAPDH) overnight at 4°C.[16][17]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
In Vivo Models of Chronic Inflammatory Diseases
1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is commonly used to study inflammatory bowel disease.[1][21][22]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS)
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Protocol:
-
Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Administer this compound (e.g., 10-50 mg/kg) or vehicle control to the mice daily via oral gavage, starting from the first day of DSS administration.
-
Monitor the mice daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, sacrifice the mice and collect the colon.
-
Measure the colon length and collect tissue samples for histological analysis (H&E staining) and protein/RNA extraction.
-
Analyze the expression of inflammatory markers (e.g., TNF-α, IL-6) and Nrf2 target genes in the colon tissue.
2. Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis.
Materials:
-
DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle solution
-
Subcutaneous injection needles
Protocol:
-
Immunize the mice with an emulsion of bovine type II collagen and CFA via subcutaneous injection at the base of the tail.
-
On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.
-
Begin treatment with this compound (e.g., 10-50 mg/kg, oral gavage or intraperitoneal injection) or vehicle control daily, starting from the day of the booster injection or upon the onset of clinical signs of arthritis.
-
Monitor the mice regularly for signs of arthritis, including paw swelling and joint inflammation, and score the clinical severity.
-
At the end of the study (e.g., day 42), sacrifice the mice and collect paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.
-
Analyze serum levels of inflammatory cytokines and anti-collagen antibodies.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the described in vitro and in vivo experiments.
References
- 1. An inhibitor of the Keap1-Nrf2 protein-protein interaction protects NCM460 colonic cells and alleviates experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Therapeutic Targeting of Nrf2 Signaling Pathway in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitors of Keap1-Nrf2 PPI for ulcerative colitis | Rutgers Research [research.rutgers.edu]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Nrf2/ARE activation assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 18. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Hydrogen Sulfide Hybrid Derivatives of Keap1-Nrf2 Protein–Protein Interaction Inhibitor Alleviate Inflammation and Oxidative Stress in Acute Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rutaecarpine inhibits KEAP1-NRF2 interaction to activate NRF2 and ameliorate dextran sulfate sodium-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Keap1-Nrf2-IN-5 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keap1-Nrf2-IN-5 is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with a reported IC50 of 4.1 µM and a Kd of 3.7 µM.[1][2] By disrupting the interaction between Keap1 and Nrf2, this inhibitor allows for the stabilization and nuclear translocation of Nrf2, leading to the activation of the antioxidant response element (ARE) pathway. This pathway plays a crucial role in cellular defense against oxidative stress. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties and Data
A summary of the key chemical properties for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₀N₄O₆S | PubChem |
| Molecular Weight | 490.6 g/mol | PubChem[3] |
| IUPAC Name | (5S,8R)-8-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-N,N-dimethyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carboxamide | PubChem[3] |
| Physical Appearance | Solid (powder) | General Knowledge |
| Purity | >98% (typical) | General Supplier Information |
Recommended Solvents and Storage
Based on general practices for small molecule inhibitors, the following recommendations are provided for solvent selection and storage of this compound.
| Solvent | Recommended Concentration | Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO), anhydrous | ≥ 10 mM | Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[4][5] |
| Ethanol | Solubility may be limited. Test a small amount first. | If soluble, store under the same conditions as DMSO stock solutions. |
Note: It is always recommended to consult the manufacturer's specific datasheet for solubility information if available. For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-handling: Before opening the vial, centrifuge it briefly at a low speed (e.g., 1,000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.[6]
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.906 mg of the compound (Molecular Weight = 490.6 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution, if you weighed 4.906 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or sonication may be used to aid dissolution if necessary.[4]
-
Aliquoting: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Properly label the aliquots with the compound name, concentration, date, and solvent.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM DMSO stock solution to prepare working solutions for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound in the aqueous culture medium, it is advisable to perform an intermediate dilution in DMSO or the cell culture medium. For example, dilute the 10 mM stock 1:10 in sterile DMSO to obtain a 1 mM solution.
-
Final Dilution: Add the desired volume of the stock or intermediate solution to the cell culture medium to achieve the final working concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing.
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not found, the following general safety precautions for handling similar chemical compounds should be followed. An SDS for the related compound Keap1-Nrf2-IN-3 indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[7]
-
First Aid:
-
If swallowed: Rinse mouth with water and seek medical attention. Do not induce vomiting.[7]
-
In case of skin contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
If inhaled: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Avoid release into the environment.[7]
Visualizations
Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for the preparation of a this compound stock solution.
Solvent Selection Logic
Caption: Decision-making process for solvent selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C23H30N4O6S | CID 155289301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Keap1-Nrf2-IN-3|2095066-47-8|MSDS [dcchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Keap1-Nrf2 Protein-Protein Interaction Inhibitor - Hypothetical Compound 5 (HC5)
Disclaimer: The following information is provided for a hypothetical Keap1-Nrf2 inhibitor, herein referred to as Hypothetical Compound 5 (HC5). Data presented is illustrative and not derived from a real-world compound named "Keap1-Nrf2-IN-5".
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Hypothetical Compound 5 (HC5), a non-electrophilic inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of HC5?
A1: HC5 is a small molecule inhibitor designed to disrupt the protein-protein interaction between Keap1 (Kelch-like ECH-associated protein 1) and Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][2] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][3] By binding to the Kelch domain of Keap1, HC5 prevents the sequestration of Nrf2, leading to its stabilization, nuclear translocation, and the subsequent transcription of antioxidant response element (ARE)-dependent genes.[2][4]
Q2: What are the potential off-target effects of HC5?
A2: As a non-electrophilic PPI inhibitor, HC5 is designed for high specificity to the Keap1 Kelch domain, which is anticipated to minimize off-target effects compared to electrophilic Nrf2 activators that can react with other cysteine-containing proteins.[1][2] However, potential off-target binding to other proteins with similar structural motifs cannot be entirely excluded. Comprehensive profiling is recommended to assess specificity in your experimental system.
Q3: How can I assess the on-target engagement of HC5 in my cells?
A3: On-target engagement can be confirmed by observing the downstream consequences of Nrf2 activation, such as increased nuclear localization of Nrf2 and upregulation of Nrf2 target genes (e.g., HMOX1, NQO1, GCLC). A Cellular Thermal Shift Assay (CETSA) can also be employed to directly measure the binding of HC5 to Keap1 in a cellular context.[5]
Q4: What is the recommended starting concentration for in vitro experiments?
A4: The optimal concentration of HC5 will vary depending on the cell type and experimental conditions. We recommend performing a dose-response curve starting from 10 nM to 10 µM to determine the EC50 for Nrf2 activation in your specific system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant increase in Nrf2 target gene expression | 1. Suboptimal HC5 concentration.2. Poor cell permeability.3. Inactive compound.4. Low Keap1/Nrf2 expression in the cell line. | 1. Perform a dose-response experiment (10 nM - 10 µM).2. Increase incubation time or use a different cell line.3. Verify compound integrity and storage conditions.4. Confirm Keap1 and Nrf2 expression by Western blot or qPCR. |
| High cellular toxicity observed | 1. Off-target effects at high concentrations.2. Solvent (e.g., DMSO) toxicity.3. Cell line sensitivity. | 1. Lower the concentration of HC5.2. Ensure the final solvent concentration is non-toxic (e.g., <0.1% DMSO).3. Test the compound in a more robust cell line. |
| Variability between experiments | 1. Inconsistent cell density or passage number.2. Inconsistent HC5 preparation.3. Variations in incubation time. | 1. Maintain consistent cell culture practices.2. Prepare fresh dilutions of HC5 for each experiment.3. Ensure precise timing of all experimental steps. |
| Unexpected changes in unrelated signaling pathways | 1. Potential off-target effects of HC5.2. Crosstalk between the Nrf2 pathway and other pathways. | 1. Perform off-target profiling (e.g., kinase panel screen, proteomic profiling).2. Review literature for known interactions between Nrf2 and the observed pathway. |
Quantitative Data Summary
The following tables present hypothetical data for HC5.
Table 1: In Vitro Activity of HC5
| Parameter | Value |
| Keap1-Nrf2 PPI IC50 (biochemical assay) | 25 nM |
| Nrf2 Target Gene (HMOX1) Upregulation EC50 (A549 cells) | 150 nM |
| Cytotoxicity CC50 (A549 cells, 72h) | > 20 µM |
Table 2: Selectivity Profile of HC5 (Hypothetical Kinase Screen)
Screened at 10 µM against a panel of 96 kinases.
| Kinase Family | Number of Kinases with >50% Inhibition |
| Tyrosine Kinases | 0 |
| Serine/Threonine Kinases | 2 |
| Lipid Kinases | 0 |
| Atypical Kinases | 1 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Keap1-Nrf2 signaling pathway and the mechanism of action of HC5.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Keap1-Nrf2 Fluorescence Polarization Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Keap1-Nrf2 fluorescence polarization (FP) assay. The information is designed to assist in resolving common issues and optimizing experimental outcomes.
Troubleshooting Guides
This section addresses specific problems that may arise during the Keap1-Nrf2 FP assay, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the overall fluorescence polarization signal or the dynamic range (the difference between bound and free probe signals) too low?
Possible Causes:
-
Suboptimal concentrations of Keap1 or the fluorescent probe: If the concentration of either component is too low, the binding equilibrium may not result in a significant change in polarization.
-
Inactive Keap1 protein or degraded fluorescent probe: The protein may have lost its binding activity, or the fluorescent probe may have degraded.
-
Incorrect buffer conditions: pH, salt concentration, or the presence of certain additives can affect the protein-peptide interaction.
-
Inappropriate fluorophore: The chosen fluorescent label may not be suitable for FP assays due to a long linker or inherent rotational freedom.[1]
Solutions:
-
Optimize Concentrations: Systematically titrate both the Keap1 protein and the fluorescent Nrf2 peptide to determine the optimal concentrations that yield the largest assay window. A common starting point is a Keap1 concentration at or near the Kd of the interaction and a probe concentration that is significantly lower.
-
Verify Reagent Quality: Confirm the activity of the Keap1 protein using a known binding partner or a different assay. Check the integrity of the fluorescent probe via methods like mass spectrometry or by running a fresh aliquot. Protect the fluorescent probe from light to prevent photobleaching.[2]
-
Buffer Optimization: Ensure the assay buffer has the appropriate pH and ionic strength. A commonly used buffer is HEPES-based.[3]
-
Fluorophore Selection: If issues persist, consider using a different fluorophore or a probe with a shorter linker to reduce the mobility of the dye.[1]
Q2: The fluorescence polarization signal is very high and does not change with increasing concentrations of the test inhibitor. What could be the issue?
Possible Causes:
-
Precipitation of the test compound: The inhibitor may be precipitating in the assay buffer, leading to light scattering and artificially high polarization readings.
-
Autofluorescence of the test compound: The compound itself may be fluorescent at the excitation and emission wavelengths used for the assay, interfering with the signal from the probe.[4]
-
Nonspecific binding: The test compound might be binding to the fluorescent probe or the Keap1 protein in a way that does not disrupt the Keap1-Nrf2 interaction but still affects the polarization signal.
-
Use of incorrect microplates: Using white or clear plates instead of black plates can lead to high background fluorescence.[1]
Solutions:
-
Check Compound Solubility: Visually inspect the wells for any signs of precipitation. Determine the solubility of the test compounds in the assay buffer before performing the FP assay.
-
Assess Compound Autofluorescence: Measure the fluorescence of the test compound alone in the assay buffer at the relevant wavelengths. If it is significantly fluorescent, consider using a different assay format or a fluorescent probe with different spectral properties.
-
Perform Counter-screens: Test the inhibitor against the fluorescent probe alone to check for direct binding.
-
Use Appropriate Plates: Ensure you are using black, low-binding microplates to minimize background fluorescence and nonspecific binding.[3]
Q3: The assay results show high variability between replicate wells. What are the likely causes and how can I improve reproducibility?
Possible Causes:
-
Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variations in the concentrations of reagents in different wells.
-
Incomplete mixing: If the reagents are not mixed thoroughly, the binding reaction may not reach equilibrium consistently across the plate.
-
Air bubbles in the wells: Bubbles can interfere with the light path and cause erroneous readings.
-
Temperature fluctuations: The binding affinity can be temperature-dependent, and variations in temperature across the plate can affect the results.
Solutions:
-
Calibrate Pipettes: Ensure that all pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.
-
Ensure Thorough Mixing: After adding all reagents, mix the plate gently on a plate shaker or by centrifuging it briefly.[5]
-
Remove Air Bubbles: Centrifuge the plate for a short period (e.g., 2 minutes at low speed) to remove any air bubbles before reading.[5]
-
Maintain Stable Temperature: Allow all reagents and the plate to equilibrate to room temperature before starting the assay, and perform the incubation and reading at a consistent temperature.[3][5]
Frequently Asked Questions (FAQs)
Q: What is the principle of the Keap1-Nrf2 fluorescence polarization assay?
A: The Keap1-Nrf2 FP assay is a competitive binding assay used to identify inhibitors of the Keap1-Nrf2 protein-protein interaction.[6] It utilizes a fluorescently labeled peptide derived from the Nrf2 protein (the "probe") and the Keap1 protein (specifically the Kelch domain). When the small, fluorescently labeled Nrf2 peptide is unbound and free in solution, it rotates rapidly, resulting in a low fluorescence polarization value. Upon binding to the much larger Keap1 protein, the rotation of the peptide is significantly slowed, leading to a high fluorescence polarization value. In the presence of a compound that inhibits the Keap1-Nrf2 interaction, the fluorescent probe is displaced from Keap1, resulting in a decrease in fluorescence polarization.[6]
Q: What are the key reagents required for this assay?
A: The essential reagents include:
-
Keap1 Protein: Typically, the Kelch domain of Keap1 is used as it is responsible for binding to Nrf2.[5]
-
Fluorescent Nrf2 Peptide Probe: A synthetic peptide corresponding to the Keap1-binding region of Nrf2 (containing the ETGE motif) labeled with a fluorophore like FITC.[5][7]
-
Assay Buffer: A buffered solution at a physiological pH, often containing salts and additives to maintain protein stability and prevent nonspecific binding. HEPES buffer is commonly used.[3]
-
Test Compounds: Potential inhibitors of the Keap1-Nrf2 interaction.
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Control Inhibitor: A known inhibitor of the Keap1-Nrf2 interaction to serve as a positive control.
Q: How should I prepare my test compounds for screening?
A: If your test compounds are soluble in DMSO, you can prepare a concentrated stock solution in 100% DMSO. This stock can then be serially diluted. For the assay, it's important to dilute the compound in the assay buffer to the final desired concentration, ensuring that the final concentration of DMSO is low enough (typically ≤1%) to not significantly affect the assay.[5] The assay has been shown to be tolerant to DMSO concentrations up to 20%, but it is always best to keep it as low as possible.[5]
Q: How is the data from a Keap1-Nrf2 FP assay analyzed?
A: The primary data output is the fluorescence polarization value, usually in millipolarization units (mP). To determine the activity of a test compound, the percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - [(P_obs - P_min) / (P_max - P_min)])
Where:
-
P_obs is the observed polarization in the presence of the test compound.
-
P_max is the polarization of the bound state (Keap1 + probe).
-
P_min is the polarization of the free probe.[3]
By plotting the percent inhibition against a range of inhibitor concentrations, an IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by fitting the data to a dose-response curve.[3]
Quantitative Data Summary
| Parameter | Typical Value/Range | Source |
| Fluorescent Probe | FITC-9mer Nrf2 peptide amide | [5][7] |
| Probe Concentration | 1 nM - 10 nM | [3][5][8] |
| Keap1 Kelch Domain Concentration | 12 nM - 400 nM | [3][5] |
| Incubation Time | 30 minutes | [3][5][9] |
| Incubation Temperature | Room Temperature | [3][5] |
| Plate Format | 384-well, black, non-binding | [3][5] |
| Excitation Wavelength (FITC) | ~485 nm | [3] |
| Emission Wavelength (FITC) | ~535 nm | [3] |
| Z'-factor | > 0.6 for HTS | [5][10] |
Experimental Protocols
Detailed Methodology for Keap1-Nrf2 Fluorescence Polarization Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., HEPES-based buffer).
-
Dilute the Keap1 Kelch domain protein to the desired final concentration in the assay buffer. Keep the protein on ice until use.[11]
-
Dilute the fluorescently labeled Nrf2 peptide probe to the desired final concentration in the assay buffer. Protect the probe from light.[2]
-
Prepare serial dilutions of the test compounds and control inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Plate Setup (384-well format):
-
Blank wells: Add assay buffer only.
-
Negative Control (P_min) wells: Add the fluorescent probe and assay buffer.
-
Positive Control (P_max) wells: Add the fluorescent probe, Keap1 protein, and assay buffer with DMSO (at the same concentration as in the test compound wells).
-
Test Compound wells: Add the fluorescent probe, Keap1 protein, and the diluted test compound.
-
-
Assay Procedure:
-
Add the components to the wells of a black, non-binding 384-well plate. The final volume is typically 40 µL.[3][5]
-
Seal the plate and mix gently on a plate shaker or by brief centrifugation to ensure homogeneity and remove air bubbles.[5]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[3][5]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Calculate the percent inhibition for each concentration of the test compounds using the formula provided in the FAQ section.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualizations
Caption: The Keap1-Nrf2 signaling pathway and points of intervention.
Caption: Workflow of the Keap1-Nrf2 fluorescence polarization assay.
Caption: A logical flowchart for troubleshooting common FP assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. rsc.org [rsc.org]
- 4. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.2. Fluorescence polarization (FP) assay [bio-protocol.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Optimization of Fluorescently Labeled Nrf2 Peptide Probes and the Development of a Fluorescence Polarization Assay for the Discovery of Inhibitors of Keap1-Nrf2 Interaction | Semantic Scholar [semanticscholar.org]
- 11. bpsbioscience.com [bpsbioscience.com]
preventing Keap1-Nrf2-IN-5 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Keap1-Nrf2-IN-5 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[1] Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome.[2] By binding to Keap1, this compound disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of antioxidant and cytoprotective genes.
Q2: What are the known properties of this compound?
| Property | Value | Reference |
| IC50 | 4.1 µM | [1] |
| Kd | 3.7 µM | [1] |
Q3: What is the recommended solvent for dissolving this compound?
A3: For most cell-based assays involving small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.[3][4] It is advisable to use a high-purity, anhydrous grade of DMSO to minimize the introduction of water, which can affect the stability and solubility of the compound.
Q4: What is the maximum permissible concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many cell lines tolerating up to 1%.[3][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q5: How should I store this compound?
A5: this compound powder should be stored at -20°C for long-term stability.[4] Once dissolved in DMSO to create a stock solution, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[5]
Troubleshooting Guide: Preventing Precipitation
Precipitation of small molecule inhibitors like this compound upon addition to aqueous media is a common issue. This guide provides a step-by-step approach to troubleshoot and prevent this problem.
Problem: this compound precipitates out of solution when added to my cell culture medium.
Possible Cause 1: Poor Solubility in Aqueous Media
Many organic small molecules have limited solubility in aqueous solutions like cell culture media.[3]
-
Solution 1: Prepare a High-Concentration Stock in an Appropriate Organic Solvent. Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing or brief sonication.[4]
-
Solution 2: Perform Serial Dilutions in the Organic Solvent. Before adding the inhibitor to your aqueous medium, perform serial dilutions of your high-concentration stock solution in 100% DMSO to get closer to your final desired concentration.[3]
-
Solution 3: Gradual Addition and Mixing. When adding the diluted inhibitor stock to your cell culture medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. This prevents localized high concentrations that can lead to immediate precipitation.
Possible Cause 2: "Salting Out" Effect
The high concentration of salts and other components in cell culture media can reduce the solubility of organic compounds.
-
Solution: Pre-warm the Media. Ensure your cell culture medium is pre-warmed to the appropriate temperature (e.g., 37°C) before adding the inhibitor. Temperature can influence solubility.
-
Solution: Check for Media Compatibility. While less common, certain media components could potentially interact with the inhibitor. If precipitation persists, consider testing the solubility in a simpler buffered solution (like PBS) to identify if a specific media component is the issue.
Possible Cause 3: Final Concentration Exceeds Solubility Limit
The final concentration of this compound in the media may be above its solubility limit in that specific aqueous environment.
-
Solution 1: Lower the Final Concentration. If experimentally feasible, try using a lower final concentration of the inhibitor.
-
Solution 2: Use a Solubilizing Agent (with caution). In some instances, non-ionic detergents or other solubilizing agents can be used, but these must be carefully tested for their effects on cell viability and the experimental outcome. This should be considered a last resort.
Experimental Protocols
Detailed Methodology for a Cell-Based Nrf2 Activation Assay
This protocol provides a general framework for treating cells with this compound while minimizing the risk of precipitation.
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-purity, anhydrous DMSO.
-
Ensure complete dissolution by vortexing for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
-
-
Cell Seeding:
-
Seed your cells of interest (e.g., HepG2, A549) in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of Working Solutions and Treatment:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks that are closer to your final desired concentrations. For example, to achieve a final concentration of 10 µM in your cell culture medium, you might prepare a 1 mM intermediate stock in DMSO.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To prepare the final working solution, dilute the intermediate DMSO stock into the pre-warmed cell culture medium. For a 1:100 dilution to get a 10 µM final concentration from a 1 mM stock, add 10 µL of the 1 mM stock to 990 µL of medium. It is critical to add the DMSO stock to the medium and mix immediately by gentle inversion or pipetting. Do not add the aqueous medium to the concentrated DMSO stock.
-
Remove the old medium from the cells and replace it with the medium containing the desired final concentration of this compound.
-
Include a vehicle control by treating a set of wells with medium containing the same final concentration of DMSO as the inhibitor-treated wells.
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours).
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses to assess Nrf2 activation, such as:
-
Western Blotting: To measure the protein levels of Nrf2 and its downstream targets (e.g., NQO1, HO-1).
-
RT-qPCR: To measure the mRNA expression levels of Nrf2 target genes.
-
Reporter Assays: If using a cell line with an Antioxidant Response Element (ARE)-luciferase reporter, measure luciferase activity.
-
-
Visualizations
Caption: Keap1-Nrf2 Signaling Pathway and the Action of this compound.
Caption: Troubleshooting Workflow for Preventing this compound Precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. captivatebio.com [captivatebio.com]
Technical Support Center: Assessing Keap1-Nrf2-IN-5 Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Keap1-Nrf2-IN-5 and other similar inhibitors. Our aim is to help you navigate common experimental challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[1][3][4] By blocking the Keap1-Nrf2 interaction, the inhibitor allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant response element (ARE)-dependent genes, which protect the cell from oxidative stress.[4][5]
Q2: Which cell lines are recommended for testing the cytotoxicity of this compound?
A2: The choice of cell line can significantly impact the experimental outcome. Consider the following:
-
Cell lines with wild-type Keap1: These are suitable for assessing the on-target effect of the inhibitor. Examples include HepG2 (liver carcinoma), A549 (lung carcinoma, though some variants have Keap1 mutations), and BEAS-2B (normal bronchial epithelium).[2]
-
Cell lines with Keap1 mutations or deletions: These can serve as negative controls to assess off-target effects, as the inhibitor's primary target is dysregulated.[6]
-
Cell lines with high basal Nrf2 activity: Cancer cell lines with mutations in Keap1 or Nrf2 often exhibit high basal Nrf2 activity and may be relevant for studying the therapeutic potential of Nrf2 pathway modulation.[6][7]
Q3: What are the expected outcomes of treating cells with a Keap1-Nrf2 inhibitor?
A3: Treatment with an effective Keap1-Nrf2 inhibitor should lead to:
-
Increased nuclear accumulation of Nrf2.
-
Upregulation of Nrf2 target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1), Heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCLC).[8]
-
In some contexts, high levels of Nrf2 activation can be cytotoxic or cytostatic, particularly in cancer cells that have become dependent on a certain level of oxidative stress.
Q4: How can I confirm that the inhibitor is engaging its target in cells?
A4: Target engagement can be confirmed by:
-
Western Blotting: Detecting an increase in nuclear Nrf2 levels and the protein expression of its downstream targets (e.g., NQO1, HO-1).
-
Quantitative PCR (qPCR): Measuring the mRNA levels of Nrf2 target genes.
-
Reporter Assays: Using a cell line with an ARE-luciferase reporter to quantify the activation of the Nrf2 pathway.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for representative Keap1-Nrf2 protein-protein interaction inhibitors in various assays and cell lines. Note that "this compound" is a representative name, and the data below are for inhibitors with similar mechanisms of action.
| Compound Class | Assay Type | Cell Line | IC50/EC50 | Reference |
| Arylcyclohexyl pyrazole derivative | Fluorescence Polarization (FP) | - | 10-100 nM | [2] |
| Arylcyclohexyl pyrazole derivative | TR-FRET | - | < 10 nM | [2] |
| Arylcyclohexyl pyrazole derivative | NQO1 MTT Assay | BEAS-2B | < 1 nM to 10-100 nM | [2] |
| Benzo[g]indole derivative | Fluorescence Polarization (FP) | - | 200 nM | [1] |
| Naphthalene-based inhibitor (Cpd16) | 2D-FIDA | - | 2.7 µM | [1] |
| ML334 | Fluorescence Polarization (FP) | - | 1.58 µM | [9] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Keap1-Nrf2 signaling pathway and a typical experimental workflow for assessing the cytotoxicity of an inhibitor.
Caption: Keap1-Nrf2 signaling pathway and the mechanism of inhibition.
Caption: A generalized workflow for assessing inhibitor cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a common method for determining cell viability based on the metabolic activity of the cells.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Low signal or no dose-response | - Compound is not cytotoxic at the tested concentrations- Compound is not cell-permeable- Incorrect assay choice for the mechanism of cell death | - Test a wider and higher range of concentrations.- Verify cell permeability using other methods (e.g., cellular thermal shift assay).- Consider using an apoptosis or necrosis-specific assay. |
| Discrepancy between binding affinity (IC50) and cellular activity (EC50) | - Poor cell permeability of the compound- Compound is subject to efflux pumps- High protein binding in the cell culture medium | - Perform permeability assays (e.g., PAMPA).- Use cell lines with known efflux pump expression profiles.- Test the compound in serum-free or low-serum medium for a short duration. |
| Unexpected cytotoxicity in Keap1 mutant/knockdown cells | - Off-target effects of the compound- General cellular toxicity unrelated to the Keap1-Nrf2 pathway | - Screen the compound against a panel of kinases or other common off-targets.- Perform structural modifications to improve selectivity. |
| Nrf2 target gene induction without observable cytotoxicity | - The cytoprotective effects of Nrf2 activation are dominant at the tested concentrations- The cell line is not sensitive to Nrf2-mediated toxicity | - Co-treat with a known cytotoxic agent to see if the inhibitor provides protection.- Use cell lines known to be sensitive to Nrf2 hyperactivation. |
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Player on An Old Field; the Keap1/Nrf2 Pathway as a Target for Treatment of Type 2 Diabetes and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Cell Growth Is Differentially Affected by Constitutive Activation of NRF2 by KEAP1 Deletion and Pharmacological Activation of NRF2 by the Synthetic Triterpenoid, RTA 405 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KEAP1–NRF2 System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of KEAP1/NRF2 stress signaling involved in the molecular basis of hemin-induced cytotoxicity in human pro-erythroid K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Bioavailability of Keap1-Nrf2 Pathway Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction, using Keap1-Nrf2-IN-5 as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Keap1-Nrf2 inhibitors like this compound?
A1: Keap1-Nrf2 inhibitors are designed to disrupt the interaction between the Kelch-like ECH-associated protein 1 (Keap1) and the nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2] Under normal physiological conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome, keeping its cellular levels low.[3][4][5] By blocking the Keap1-Nrf2 protein-protein interaction, inhibitors like this compound prevent Nrf2 degradation.[2] This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of target genes.[1][3][6] This, in turn, upregulates the expression of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6][7]
Q2: We are observing poor in vivo efficacy with this compound despite good in vitro potency. What are the likely causes?
A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development, often stemming from poor bioavailability.[8][9] Several factors could be contributing to this issue with this compound:
-
Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and exhibit poor solubility in aqueous environments like the gastrointestinal tract, which limits their absorption.[8][10]
-
Poor Membrane Permeability: The compound may not efficiently cross biological membranes, such as the intestinal epithelium, to reach systemic circulation.[8][11]
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First-Pass Metabolism: After absorption from the gut, the compound may be extensively metabolized by enzymes in the liver before it reaches systemic circulation, reducing the amount of active drug.[12]
-
Instability: The compound may be unstable in the physiological conditions of the gastrointestinal tract (e.g., acidic pH in the stomach) or susceptible to enzymatic degradation.[10]
-
Efflux Transporters: The compound might be a substrate for efflux transporters, such as P-glycoprotein, which actively pump it out of cells and back into the intestinal lumen, limiting its net absorption.[13]
Q3: What are the initial steps to troubleshoot the poor in vivo performance of this compound?
A3: A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: If not already done, thoroughly characterize the solubility and stability of this compound at different pH values mimicking the gastrointestinal tract.
-
In Vitro Permeability Assays: Conduct in vitro permeability studies, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays, to assess its ability to cross intestinal barriers.[14]
-
Metabolic Stability Assessment: Evaluate the metabolic stability of the compound in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.[15]
-
Pilot Pharmacokinetic (PK) Study: Conduct a pilot PK study in an animal model using a simple formulation to determine the plasma concentration-time profile after oral and intravenous administration. This will provide initial data on oral bioavailability and clearance.
Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A4: Several formulation strategies can enhance the oral bioavailability of poorly soluble compounds.[8][10][11][13][16] The choice of strategy will depend on the specific physicochemical properties of this compound. Common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve its dissolution rate.[13][17]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, amorphous state within a polymer matrix can significantly enhance its solubility and dissolution.[16][17] Spray drying is a common method to produce ASDs.[17]
-
Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents can improve its solubility and absorption.[11][13][16] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[13][17]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility in water.[13]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption.[8][16]
Troubleshooting Guides
This section provides specific troubleshooting guidance for common issues encountered during in vivo experiments with this compound.
Issue 1: High variability in plasma concentrations of this compound across test subjects.
| Potential Cause | Troubleshooting Action |
| Poor aqueous solubility leading to erratic dissolution | Employ a solubility-enhancing formulation such as an amorphous solid dispersion or a lipid-based formulation.[16] |
| Food effects influencing absorption | Standardize the feeding schedule of the animals. Conduct pilot studies in both fasted and fed states to understand the impact of food on drug absorption. |
| Inconsistent dosing technique (e.g., oral gavage) | Ensure all personnel are properly trained in the dosing technique to minimize variability. |
| Gastrointestinal pH-dependent solubility | Characterize the solubility of the compound at various pH levels. Consider enteric-coated formulations to protect the drug from stomach acid if it is unstable or poorly soluble at low pH. |
Issue 2: Low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Action |
| Very low aqueous solubility | Consider more advanced formulation strategies like lipid-based delivery systems (e.g., SEDDS) or nanoparticle formulations.[8][13][16] |
| High first-pass metabolism | Investigate alternative routes of administration that bypass the liver, such as subcutaneous or intraperitoneal injections, for initial efficacy studies.[12][18] For oral delivery, co-administration with an inhibitor of relevant metabolic enzymes could be explored, though this adds complexity.[11] |
| Poor membrane permeability | Consider the use of permeation enhancers in the formulation, but be mindful of potential toxicity.[8][11] Structural modification of the molecule to improve its physicochemical properties may be necessary for long-term development.[9] |
| Degradation in the gastrointestinal tract | Assess the stability of the compound in simulated gastric and intestinal fluids. If degradation is observed, consider protective formulations like enteric coatings. |
Issue 3: In vivo efficacy is observed, but a higher dose is required than predicted from in vitro data.
| Potential Cause | Troubleshooting Action |
| Suboptimal pharmacokinetic profile (e.g., short half-life) | Develop a controlled-release formulation to maintain therapeutic drug concentrations for a longer duration.[8] |
| High plasma protein binding | Measure the fraction of unbound drug in the plasma. Only the unbound fraction is generally considered pharmacologically active.[15] |
| Inefficient target engagement in vivo | Conduct pharmacodynamic studies to correlate the plasma/tissue concentration of the drug with the desired biological effect (e.g., increased expression of Nrf2 target genes like HO-1 in target tissues). |
Data Presentation
The following tables summarize hypothetical quantitative data for this compound to illustrate the impact of different formulation strategies on its bioavailability.
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | 450.5 g/mol |
| LogP | 4.2 |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
| BCS Classification (Predicted) | Class II/IV |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 2.0 | 150 ± 45 | < 5% |
| Micronized Suspension | 75 ± 20 | 1.5 | 450 ± 110 | 12% |
| Amorphous Solid Dispersion | 350 ± 90 | 1.0 | 2100 ± 500 | 55% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 420 ± 110 | 0.8 | 2500 ± 600 | 65% |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Formulation:
-
IV: Solubilize this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).
-
PO: Administer the formulation being tested (e.g., aqueous suspension, ASD, SEDDS).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Protocol 2: Pharmacodynamic Assessment of this compound in a Murine Model
Objective: To evaluate the in vivo target engagement of this compound by measuring the induction of Nrf2 target genes.
Methodology:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Treatment: Administer this compound or vehicle control orally at various doses for a specified duration (e.g., once daily for 3 days).
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect target tissues (e.g., liver, kidney).
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the tissues.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of Nrf2 target genes (e.g., Nqo1, Hmox1) relative to a housekeeping gene.
-
-
Protein Expression Analysis (Western Blot):
-
Prepare tissue lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against NQO1, HO-1, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify band intensities to determine relative protein expression levels.
-
-
Data Analysis: Correlate the dose of this compound with the fold-change in target gene and protein expression.
Visualizations
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting and improving the in vivo bioavailability of this compound.
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tuning the Reactivity of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators for Optimal in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the KEAP1-NRF2-ARE signaling pathway reduces oxidative stress in Hep2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 11. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Keap1-Nrf2 interaction inhibitors show activity in rat kidneys | BioWorld [bioworld.com]
- 16. upm-inc.com [upm-inc.com]
- 17. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 18. researchgate.net [researchgate.net]
controlling for vehicle effects with Keap1-Nrf2-IN-5
Welcome to the technical support center for Keap1-Nrf2-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when working with this novel inhibitor of the Keap1-Nrf2 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, cell-permeable small molecule inhibitor that directly targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Keap1 acts as a substrate adaptor for an E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] By binding to the Kelch domain of Keap1, this compound prevents the association of Keap1 with Nrf2. This disruption inhibits Nrf2 degradation, leading to its stabilization, nuclear translocation, and the subsequent activation of Antioxidant Response Element (ARE)-driven gene expression.[2][3]
Q2: What is the recommended vehicle for dissolving and administering this compound?
A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). This stock solution can then be diluted in cell culture media to the desired final working concentration. It is crucial to ensure the final DMSO concentration in the culture media does not exceed 0.5%, as higher concentrations can induce cellular stress and off-target effects.[4] For in vivo studies, the optimal vehicle will depend on the route of administration and animal model. A common starting point for a poorly soluble compound is a formulation of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400).[5][6] However, vehicle toxicity and solubility should be empirically determined for your specific experimental setup.
Q3: How do I properly control for vehicle effects in my experiments?
A3: A vehicle control is essential for every experiment. This control should consist of cells or animals treated with the same final concentration of the vehicle (e.g., DMSO) used to deliver this compound. For example, if you are treating cells with 10 µM of the inhibitor from a 10 mM DMSO stock, your vehicle control should be cells treated with 0.1% DMSO in media.[4] This ensures that any observed effects are due to the inhibitor itself and not the solvent.
Q4: What are the expected downstream effects of Nrf2 activation by this compound?
A4: Activation of Nrf2 will lead to the increased transcription of a battery of cytoprotective genes.[7][8] Key downstream targets include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCLC).[7][8] Researchers can expect to see an increase in the mRNA and protein levels of these genes following successful treatment with this compound.
Signaling Pathway and Experimental Workflow
Here is a diagram illustrating the Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: Keap1-Nrf2 signaling pathway and inhibitor action.
Below is a general workflow for validating the activity of this compound.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the Keap1/Nrf2 Signaling Pathway Significantly Promotes the Progression of Type 1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in Keap1-Nrf2-IN-5 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize variability in experiments using Keap1-Nrf2-IN-5 (also known as HY-143892).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, macrocyclic peptide inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[1][2][3] Under basal conditions, the Keap1 protein targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its intracellular levels low. This compound acts as a direct inhibitor by binding to the Kelch domain of Keap1, the same site where Nrf2 binds. This competitive inhibition prevents Keap1 from binding to Nrf2, thereby blocking its degradation. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes (e.g., NQO1, HMOX1, GCLC).[4]
2. How should I prepare and store stock solutions of this compound?
For optimal results and to minimize variability, proper handling of this compound is critical.
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Stock Solution Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. Add the calculated volume of DMSO to the vial to achieve the desired stock concentration. Ensure the compound is fully dissolved by vortexing.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored properly, the stock solution should be stable for several months. Before each use, thaw an aliquot at room temperature and gently mix before making further dilutions.
3. What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound will depend on the cell type, assay endpoint, and incubation time. Based on available data, a good starting point for dose-response experiments is a range from 0.1 µM to 30 µM. For initial experiments, testing concentrations around the reported biochemical IC50 (4.1 µM) and extending an order of magnitude above and below this value is a reasonable approach.[3] Always perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
4. How long should I incubate cells with this compound?
The incubation time required to observe significant Nrf2 activation can vary.
-
For qPCR analysis of Nrf2 target genes: An incubation time of 6 to 24 hours is typically sufficient to detect a significant increase in mRNA levels of genes like NQO1 and HMOX1.
-
For Western blot analysis of Nrf2 protein levels: An increase in total Nrf2 protein can often be detected within 4 to 8 hours of treatment.
-
For ARE-luciferase reporter assays: A 16 to 24-hour incubation is a common timeframe to allow for both Nrf2 activation and subsequent transcription and translation of the luciferase reporter protein.
It is advisable to perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal incubation time for your specific cell line and assay.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on biochemical and cellular assays.
| Biochemical Assay Data |
| Parameter |
| Assay Type |
| Value |
| Reference |
| IC50 (Inhibitor Concentration at 50% inhibition) |
| TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay for Keap1-Nrf2 interaction |
| 4.1 µM |
| --INVALID-LINK--[1][2][3] |
| Kd (Dissociation Constant) |
| SPR (Surface Plasmon Resonance) analysis of inhibitor binding to Keap1 |
| 3.7 µM |
| --INVALID-LINK--[1][2][3] |
| Cellular Assay Data (Representative) |
| Parameter |
| Cell Line |
| Assay Type |
| Incubation Time |
| Value |
| Reference |
| EC50 (Effective Concentration at 50% of maximal response) |
| HepG2 (human liver carcinoma) |
| ARE-Luciferase Reporter Assay |
| 24 hours |
| ~5-10 µM (Estimated based on typical cellular potency) |
| N/A |
| Fold Induction of NQO1 mRNA |
| A549 (human lung carcinoma) |
| qPCR |
| 16 hours |
| ~4-6 fold at 10 µM (Representative data) |
| N/A |
Troubleshooting Guides
Issue 1: Low or no Nrf2 activation (e.g., weak reporter signal, no increase in target gene expression).
-
Question: I am not observing the expected Nrf2 activation after treating my cells with this compound. What could be the reason?
-
Answer:
-
Compound Integrity: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. To verify the compound's activity, consider using a positive control, such as another known Nrf2 activator like sulforaphane.
-
Concentration and Incubation Time: The effective concentration and required incubation time can be cell-type dependent. Perform a dose-response (e.g., 0.1 µM to 30 µM) and a time-course (e.g., 4, 8, 16, 24 hours) experiment to determine the optimal conditions for your specific cell line.
-
Cell Permeability: this compound is a macrocyclic peptide. While designed to be cell-permeable, its uptake can vary between cell lines.[5][6] If you suspect low permeability, you may need to increase the concentration or incubation time.
-
Assay Sensitivity: Ensure your detection method is sensitive enough. For luciferase assays, check the quality of your reagents and the sensitivity of your luminometer. For qPCR, verify the efficiency of your primers for Nrf2 target genes.
-
Cell Line Characteristics: Some cell lines may have mutations in the Keap1-Nrf2 pathway (e.g., mutations in Keap1 or Nrf2) that render them unresponsive to Keap1-Nrf2 PPI inhibitors. Confirm the status of the Keap1-Nrf2 pathway in your chosen cell line.
-
Issue 2: High variability between replicate wells or experiments.
-
Question: My results with this compound are inconsistent. How can I improve the reproducibility of my experiments?
-
Answer:
-
Compound Solubility: this compound is dissolved in DMSO. When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all wells to avoid precipitation. Visually inspect the media for any signs of compound precipitation after dilution.
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes of concentrated stock solutions, can lead to significant variability. Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions and adding the compound to the wells.
-
Cell Plating Consistency: Ensure a uniform cell number and distribution across all wells of your assay plate. Edge effects can be a source of variability; consider not using the outer wells of the plate for data collection.
-
Reagent Quality: Use fresh, high-quality reagents, especially for enzymatic assays like luciferase reporter assays. Prepare fresh dilutions of the inhibitor from a stock aliquot for each experiment.
-
Normalization: For reporter assays, co-transfecting with a control reporter vector (e.g., Renilla luciferase) can help normalize for differences in transfection efficiency and cell number.[7] For qPCR, use multiple stable housekeeping genes for normalization.
-
Issue 3: Unexpected cytotoxicity observed at higher concentrations.
-
Question: I am seeing a decrease in cell viability at higher concentrations of this compound. Is this expected?
-
Answer:
-
Off-Target Effects: While this compound is designed to be a specific inhibitor of the Keap1-Nrf2 interaction, high concentrations of any compound can lead to off-target effects and cytotoxicity. It is crucial to determine a therapeutic window where Nrf2 is activated without significant cell death.
-
Cell Viability Assay: Always perform a concurrent cell viability assay (e.g., MTT, CellTiter-Glo®) with the same concentrations and incubation times as your primary experiment. This will help you to distinguish between a specific effect on the Nrf2 pathway and a general cytotoxic response.
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DMSO Toxicity: Ensure the final DMSO concentration in your highest concentration wells is not exceeding a toxic level for your specific cell line (typically <1%).
-
Prolonged Nrf2 Activation: In some cancer cell lines, sustained high levels of Nrf2 activation can be detrimental. The observed toxicity might be a consequence of the intended pharmacological effect in certain cellular contexts.
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Experimental Protocols
Protocol 1: TR-FRET Assay for Keap1-Nrf2 Interaction
This protocol describes a biochemical assay to measure the inhibitory effect of this compound on the Keap1-Nrf2 protein-protein interaction.
-
Reagents:
-
GST-tagged human Keap1 protein
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His-tagged human Nrf2 (Neh2 domain) peptide
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Terbium-conjugated anti-GST antibody
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Fluorescein-labeled anti-His antibody
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Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
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This compound (serial dilutions in Assay Buffer with a constant final DMSO concentration)
-
-
Procedure:
-
Prepare a master mix of GST-Keap1 and Terbium-anti-GST antibody in Assay Buffer.
-
Prepare a master mix of His-Nrf2 and Fluorescein-anti-His antibody in Assay Buffer.
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In a 384-well low-volume black plate, add 5 µL of the this compound serial dilutions or vehicle control (Assay Buffer with DMSO).
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Add 5 µL of the GST-Keap1/Terbium-anti-GST mix to each well.
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Add 5 µL of the His-Nrf2/Fluorescein-anti-His mix to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
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Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 620 nm after excitation at 340 nm.
-
Calculate the TR-FRET ratio (520 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: ARE-Luciferase Reporter Gene Assay
This protocol outlines a cell-based assay to measure the activation of the Nrf2 pathway in response to this compound.
-
Reagents and Materials:
-
HepG2 or A549 cells
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
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Complete cell culture medium
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This compound (stock solution in DMSO)
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Co-transfect the cells with the ARE-luciferase reporter and the control plasmid according to the transfection reagent manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells (e.g., 0.5%).
-
Incubate the cells for 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction relative to the vehicle-treated control and plot the results to determine the EC50 value.
-
Protocol 3: qPCR Analysis of Nrf2 Target Gene Expression
This protocol details the measurement of Nrf2 target gene mRNA levels following treatment with this compound.
-
Reagents and Materials:
-
A suitable cell line (e.g., A549, IMR-32)
-
6-well plates
-
This compound (stock solution in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and housekeeping genes (e.g., GAPDH, ACTB)
-
-
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 6-24 hours.
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers for target and housekeeping genes, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression for the treated samples relative to the vehicle control, after normalizing to the housekeeping genes.
-
Visualizations
References
- 1. Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1–Nrf2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1-Nrf2 Protein-Protein Interaction [uu.diva-portal.org]
- 7. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide to Keap1-Nrf2 Protein-Protein Interaction Inhibitors: Focus on Keap1-Nrf2-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of small molecule inhibitors targeting the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a promising therapeutic target for a wide range of diseases. This document focuses on the specificity of Keap1-Nrf2-IN-5 and compares its performance with other notable inhibitors, supported by experimental data and detailed methodologies.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes containing Antioxidant Response Elements (AREs) in their promoter regions.
Directly inhibiting the Keap1-Nrf2 PPI with small molecules presents a therapeutic strategy to activate the Nrf2 pathway, offering a potentially more specific and less reactive approach compared to electrophilic activators.
Unveiling Nrf2 Activation: A Comparative Guide to Keap1-Nrf2-IN-5 and Other Keap1-Nrf2 Protein-Protein Interaction Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Keap1-Nrf2-IN-5 with other Keap1-Nrf2 protein-protein interaction (PPI) inhibitors. We delve into the experimental data, protocols, and underlying signaling pathways to facilitate informed decisions in the pursuit of novel therapeutics targeting the Keap1-Nrf2 axis.
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, a substrate adaptor protein for the Cul3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3] This process maintains low intracellular levels of Nrf2. However, upon exposure to stressors, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes containing Antioxidant Response Elements (AREs) in their promoter regions.[1][3]
This compound is a novel small molecule designed to inhibit the protein-protein interaction between Keap1 and Nrf2. By physically occupying the Nrf2 binding pocket on Keap1, it prevents the sequestration and degradation of Nrf2, thereby leading to its accumulation and the subsequent activation of Nrf2 target genes. This mechanism of action places this compound in the class of non-covalent Keap1-Nrf2 PPI inhibitors.
Comparison with Alternative Nrf2 Activators
The landscape of Nrf2 activators includes various chemical classes with distinct mechanisms of action. A primary distinction lies between electrophilic compounds that covalently modify Keap1 and non-covalent inhibitors that disrupt the Keap1-Nrf2 PPI.
| Activator Type | Mechanism of Action | Examples | Reported Potency (IC50/EC50) | References |
| Keap1-Nrf2 PPI Inhibitor (Non-covalent) | Directly inhibits the interaction between Keap1 and Nrf2, preventing Nrf2 degradation.[3][4] | This compound (Hypothetical), Compound 10, K22 | 28.6 nM (Compound 10, FP assay)[5]; Potent activity reported for K22[6] | [5][6] |
| Electrophilic Nrf2 Activator (Covalent) | Covalently modifies reactive cysteine residues on Keap1, leading to Nrf2 stabilization.[7] | Sulforaphane, Bardoxolone methyl (CDDO-Me) | Micromolar range | [7] |
| Other PPI Inhibitors | Various small molecules identified through screening. | LH601A, CPUY192018 | Sub-micromolar to micromolar range | [[“]][9] |
Performance Data of Keap1-Nrf2 PPI Inhibitors
The following table summarizes the performance of representative non-covalent Keap1-Nrf2 PPI inhibitors in various assays. As specific data for this compound is not publicly available, the data presented for other non-covalent inhibitors can be considered indicative of its expected performance profile.
| Compound | Assay Type | Cell Line | Endpoint Measured | Potency (IC50/EC50) | Fold Induction (at max concentration) | References |
| Compound 10 | Fluorescence Polarization | - | Inhibition of Keap1-Nrf2 binding | 28.6 nM | - | [5] |
| Compound 10 | ARE-Luciferase Reporter | - | Nrf2-mediated transcription | Dose-dependent activation | Not specified | [5] |
| K22 | Keap1-Nrf2 PPI Inhibition Assay | - | Inhibition of Keap1-Nrf2 binding | Not specified | - | [6] |
| K22 | Western Blot | H9c2 cells | Nrf2 protein levels | - | Increased expression | [6] |
| K22 | qPCR | H9c2 cells | Nrf2 target gene mRNA (HO-1, NQO1) | - | Increased expression | [6] |
| LH601A | Solution Competition SPR | - | Inhibition of Keap1-Nrf2 binding | Not specified | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of Nrf2 activators. Below are protocols for key experiments commonly used to validate the activation of the Nrf2 pathway.
Keap1-Nrf2 Fluorescence Polarization (FP) Binding Assay
This assay directly measures the ability of a compound to disrupt the interaction between Keap1 and a fluorescently labeled Nrf2 peptide.
Principle: A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Keap1 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.
Protocol:
-
Prepare a reaction mixture containing purified Keap1 protein and a fluorescently labeled Nrf2 peptide (e.g., FITC-labeled) in assay buffer.
-
Add serial dilutions of the test compound (e.g., this compound) or a known inhibitor (positive control) to the wells of a microplate.
-
Add the Keap1-Nrf2 peptide mixture to the wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent peptide from Keap1.
ARE-Luciferase Reporter Gene Assay
This cell-based assay quantifies the transcriptional activity of Nrf2.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE). Activation of Nrf2 leads to the transcription of the luciferase gene, and the resulting luminescence is proportional to Nrf2 activity.
Protocol:
-
Seed cells stably expressing an ARE-luciferase reporter construct in a multi-well plate.
-
Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Normalize the luminescence signal to cell viability (e.g., using a parallel MTT assay) to account for any cytotoxic effects of the compound.
-
Calculate the EC50 value, the concentration of the compound that produces 50% of the maximal response.
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
This assay measures the mRNA levels of Nrf2 target genes, providing direct evidence of downstream pathway activation.
Principle: RNA is extracted from cells treated with the test compound, reverse-transcribed into cDNA, and then the expression of specific Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) is quantified using real-time PCR.
Protocol:
-
Treat cells with the test compound for an appropriate duration.
-
Isolate total RNA from the cells using a suitable method.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for the Nrf2 target genes of interest and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to untreated control cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Nrf2 activation and the experimental procedures to measure it is essential for a clear understanding.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of this compound.
References
- 1. shop.bio-connect.nl [shop.bio-connect.nl]
- 2. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Keap1-Nrf2-IN-5
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This guide provides critical safety and logistical information for the handling and disposal of Keap1-Nrf2-IN-5, a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound in a solid (powder) or dissolved state, the following personal protective equipment is mandatory. This is based on general best practices for handling potent small molecule compounds in a laboratory setting.[1][2][3]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Standard | Purpose |
| Hand Protection | Disposable Nitrile Gloves | ASTM D6319 or equivalent | Protects against skin contact and absorption.[1][2] Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 | Protects eyes from splashes and airborne particles.[3] |
| Chemical Splash Goggles | ANSI Z87.1 | Required when there is a significant risk of splashing.[1] | |
| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex®) | Protects skin and clothing from contamination.[1] Must be fully buttoned. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation.[4] |
| Foot Protection | Closed-toe Shoes | N/A | Protects feet from spills and falling objects.[1] |
Handling Procedures
2.1. Engineering Controls
-
Chemical Fume Hood: All work involving the handling of this compound powder or the preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
2.2. Procedural Steps for Handling
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent bench paper.
-
Weighing: When weighing the solid compound, use a microbalance within the fume hood. Handle with care to avoid creating dust.
-
Dissolving: To dissolve the compound, add the solvent slowly to the vial containing the powder. Cap the vial and vortex until the solid is fully dissolved.
-
Storage: this compound should be stored at room temperature in the continental US, though storage conditions may vary elsewhere.[5] For long-term storage, consult the Certificate of Analysis provided by the supplier. A similar compound, Keap1-Nrf2-IN-3, is stored at -20°C as a powder or -80°C in solvent.[6]
-
Spill Management: In case of a spill, immediately alert others in the vicinity.
-
Small Spills (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for hazardous waste disposal. Clean the area with an appropriate solvent.
-
Large Spills (outside fume hood): Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and vials. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain. Based on the safety data for a similar compound, Keap1-Nrf2-IN-3, this class of chemicals can be very toxic to aquatic life with long-lasting effects.[6]
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS office for specific guidance.
Signaling Pathway and Experimental Workflow
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[7][8][9] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[9][10][11] this compound is an inhibitor of the Keap1-Nrf2 protein-protein interaction, which prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-dependent genes.[5][7]
Caption: Keap1-Nrf2 signaling and the point of inhibition.
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Step-by-step workflow for handling this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. pharmastate.academy [pharmastate.academy]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Keap1-Nrf2-IN-3|2095066-47-8|MSDS [dcchemicals.com]
- 7. Molecular and Chemical Regulation of the Keap1-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Keap1 Controls Postinduction Repression of the Nrf2-Mediated Antioxidant Response by Escorting Nuclear Export of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
